Relmapirazin
Description
Structure
3D Structure
Properties
CAS No. |
1313706-17-0 |
|---|---|
Molecular Formula |
C12H16N6O8 |
Molecular Weight |
372.29 g/mol |
IUPAC Name |
(2R)-2-[[3,6-diamino-5-[[(1R)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrazine-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C12H16N6O8/c13-7-5(9(21)15-3(1-19)11(23)24)17-8(14)6(18-7)10(22)16-4(2-20)12(25)26/h3-4,19-20H,1-2H2,(H2,14,17)(H2,13,18)(H,15,21)(H,16,22)(H,23,24)(H,25,26)/t3-,4-/m1/s1 |
InChI Key |
XHNJXRDGTITISI-QWWZWVQMSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)NC(=O)C1=C(N=C(C(=N1)N)C(=O)N[C@H](CO)C(=O)O)N)O |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C1=C(N=C(C(=N1)N)C(=O)NC(CO)C(=O)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Relmapirazin |
Origin of Product |
United States |
Foundational & Exploratory
Relmapirazin: A Technical Guide to a Novel Fluorescent Tracer for Renal Function Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relmapirazin, also known as MB-102, is an investigational fluorescent tracer agent developed for the real-time measurement of glomerular filtration rate (GFR), a key indicator of kidney function.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and the methodologies employed in its evaluation. This compound is designed as a non-radioactive and non-iodinated pyrazine-based compound, engineered to be biologically inert with clearance properties ideal for a GFR tracer.[3][4] Its unique photophysical characteristics allow for transdermal detection of its fluorescence, offering a minimally invasive approach to GFR assessment.[3]
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C12H16N6O8 and a molecular weight of 372.29 g/mol . Its IUPAC name is (2R)-2-[[3,6-diamino-5-[[(1R)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrazine-2-carbonyl]amino]-3-hydroxypropanoic acid. The compound is a water-soluble, sterile, and pyrogen-free clear orange solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H16N6O8 | |
| Molecular Weight | 372.29 g/mol | |
| IUPAC Name | (2R)-2-[[3,6-diamino-5-[[(1R)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrazine-2-carbonyl]amino]-3-hydroxypropanoic acid | |
| Synonyms | MB-102, Lumitrace, Relmapirazina | |
| CAS Number | 1313706-17-0 | |
| Appearance | Clear orangish solution | |
| Solubility | Water-soluble | |
| Excitation Wavelength | ~440 nm | |
| Emission Wavelength | ~560 nm |
Mechanism of Action and Pharmacokinetics
This compound functions as a fluorescent tracer agent that is exclusively excreted by the kidneys. Following intravenous administration, it is freely filtered by the glomerulus and does not undergo tubular secretion or reabsorption. Key pharmacokinetic characteristics that make it a suitable GFR marker include:
-
Negligible Protein Binding : Ensures it is freely available for glomerular filtration.
-
No In Vivo Metabolites : The compound remains unchanged during its transit through the body, simplifying clearance measurements.
-
Excellent Chemical and Photo Stability : Maintains its fluorescent properties, allowing for accurate detection.
The clearance of this compound from the bloodstream is directly proportional to the glomerular filtration rate. By measuring the rate of decrease in its fluorescence over time, a precise GFR can be determined.
Experimental Protocols
Clinical studies evaluating this compound have employed standardized protocols to assess its safety and efficacy in measuring GFR. The following outlines a typical experimental workflow based on published clinical trial information.
Subject Enrollment and Preparation
-
Inclusion Criteria : Participants typically include adults with a range of kidney function, from normal to chronic kidney disease (e.g., eGFR <120 to >15 mL/min/1.73 m²). Studies have also included individuals across the full Fitzpatrick Skin Scale to ensure the technology is effective for diverse skin tones.
-
Exclusion Criteria : Common exclusion criteria include recent blood or plasma donation, use of non-steroidal anti-inflammatory drugs (NSAIDs) within a specified period before dosing, and participation in other clinical trials.
-
Informed Consent : All participants provide informed consent according to institutional and regulatory guidelines.
Transdermal GFR Measurement Procedure
-
Sensor Placement : A reusable transdermal sensor with a disposable adhesive ring is placed on the participant's chest.
-
Background Fluorescence Measurement : The MediBeacon® Transdermal GFR Measurement System is initiated to collect background skin fluorescence for a set period (e.g., at least 15 minutes) before the administration of this compound.
-
This compound Administration : A single intravenous dose of this compound (e.g., 130 mg) is administered.
-
Fluorescence Monitoring : The transdermal sensor continuously measures the fluorescence of this compound as it is cleared from the body. The monitoring period can range from 12 to 24 hours or longer, depending on the participant's renal function.
Plasma GFR Measurement (for comparison)
-
Blood Sampling : Serial blood samples are collected at specified time points over the course of the study (e.g., 12 hours).
-
Plasma Concentration Analysis : The concentration of this compound in the plasma is measured.
-
Pharmacokinetic Assessment : A standard two-compartment pharmacokinetic model is used to determine the plasma-derived GFR.
Urine Collection
-
Urine Sampling : Urine is collected for the entire study period (e.g., 12 hours).
-
Excretion Analysis : The amount of administered this compound recovered in the urine is measured to confirm renal clearance.
The following diagram illustrates the typical experimental workflow for evaluating this compound.
Quantitative Data
Clinical studies have demonstrated a strong correlation between GFR measurements obtained using this compound and the established reference standard, iohexol.
Table 2: Comparative GFR Measurement Data
| Parameter | Value | Source |
| Correlation with Iohexol GFR (r²) | 0.99 | |
| Bland-Altman Mean Difference | -0.7 mL/min | |
| Bland-Altman Limits of Agreement | -7.0 to +5.6 mL/min |
These results indicate a high degree of agreement between the two methods, validating this compound as an accurate GFR tracer agent.
Signaling Pathways
As an inert fluorescent tracer designed for physiological monitoring rather than pharmacological effect, this compound does not have a known signaling pathway. Its mechanism is based on its physical clearance by the renal system. The "pathway" of this compound is its journey through the circulatory system to the kidneys, where it is filtered by the glomeruli and excreted in the urine.
The following diagram illustrates the physiological transport and clearance of this compound.
Conclusion
This compound represents a significant advancement in the field of renal function monitoring. Its favorable chemical and pharmacokinetic properties, combined with a minimally invasive transdermal detection method, position it as a promising tool for accurate and real-time GFR assessment. The robust data from clinical trials support its potential to improve the management of patients with or at risk of kidney disease.
References
Relmapirazin (MB-102): A Technical Deep Dive into its Discovery and Development for Real-Time Glomerular Filtration Rate Monitoring
For Immediate Release
St. Louis, MO – This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of Relmapirazin (MB-102), a novel fluorescent tracer agent. Developed by MediBeacon Inc., this compound, in conjunction with the MediBeacon Transdermal Glomerular Filtration Rate (GFR) Measurement System, represents a significant advancement in the point-of-care assessment of kidney function. This document is intended for researchers, clinicians, and professionals in the field of drug development and nephrology, offering in-depth data and methodologies from key preclinical and clinical studies.
Introduction: The Unmet Need in GFR Measurement
The accurate measurement of Glomerular Filtration Rate (GFR) is crucial for the diagnosis and management of kidney disease, as well as for appropriate dosing of renally cleared medications. Traditional methods for GFR assessment, such as the clearance of exogenous markers like inulin or iohexol, are often complex, time-consuming, and invasive, limiting their utility in routine clinical practice. Estimated GFR (eGFR) calculations based on serum creatinine are more convenient but can be inaccurate in various patient populations. This clinical gap has driven the development of a real-time, non-invasive, and accurate method for GFR determination at the point of care.
This compound (MB-102) was rationally designed to address this unmet need. It is a fluorescent small molecule with ideal properties for a GFR tracer: negligible protein binding, no metabolism, and exclusive elimination by glomerular filtration.[1][2] These characteristics allow for its clearance from the blood to be a direct measure of GFR.
The Discovery and Properties of this compound (MB-102)
The development of this compound was focused on creating a fluorescent agent with optimal pharmacokinetic and photophysical properties. Preclinical studies, encompassing 24 nonclinical assays, confirmed its favorable safety profile with negligible toxicology concerns.[1][2]
Key Physicochemical and Pharmacokinetic Properties:
-
Negligible Protein Binding: Ensures that the molecule is freely filtered by the glomerulus.[1]
-
No In Vivo Metabolites: The absence of metabolic breakdown simplifies pharmacokinetic modeling and ensures that the measured clearance is solely attributable to the parent compound.
-
Negligible Tubular Secretion: this compound is cleared from the blood almost exclusively by glomerular filtration, making its clearance a direct measure of GFR.
-
Excellent Chemical and Photostability: Ensures the integrity of the molecule during administration and measurement.
-
Fluorescence Properties: this compound is excited by blue light (peak excitation at approximately 450 nm) and emits green fluorescence (peak emission at approximately 560 nm), allowing for transdermal detection with minimal interference from tissue autofluorescence.
Mechanism of Action and Measurement Principle
The MediBeacon Transdermal GFR Measurement System operates on the principle of fluorescence clearance. The system consists of three main components:
-
This compound (MB-102): The fluorescent tracer agent.
-
Optical Skin Sensor: A reusable sensor that adheres to the patient's skin to detect fluorescence.
-
Monitor: A device that records and analyzes the fluorescence signal over time.
The procedure involves a single intravenous bolus injection of this compound. The optical skin sensor, typically placed on the chest, emits blue light that excites the this compound circulating in the dermal capillaries. The sensor then detects the emitted green fluorescence. As the kidneys filter this compound from the blood, the fluorescence intensity detected at the skin surface decreases over time. The rate of this decay is directly proportional to the GFR.
Clinical Development and Efficacy
This compound has undergone extensive clinical evaluation to validate its safety and efficacy as a GFR tracer. A pivotal clinical study compared the GFR measured by this compound plasma clearance to the GFR measured by the clearance of iohexol, an established GFR marker.
Comparative Study of this compound and Iohexol
A phase II clinical study was conducted in 120 adult subjects with a wide range of kidney function, from normal to Stage 4 Chronic Kidney Disease (CKD).
Key Findings:
-
A near-perfect linear correlation was observed between the GFR values obtained with this compound and iohexol, with a coefficient of determination (r²) of 0.998.
-
Bland-Altman analysis demonstrated strong agreement between the two methods, with a mean bias of -0.7 ml/min and limits of agreement of -7.0 to +5.6 ml/min.
-
The GFR determined by this compound was independent of the stage of chronic kidney disease and the patient's race.
-
No severe adverse events were reported during the study.
| Parameter | Value | Reference |
| Number of Subjects | 120 | |
| Patient Population | Normal to Stage 4 CKD | |
| Comparator | Iohexol | |
| Correlation (r²) | 0.998 | |
| Bland-Altman Mean Bias | -0.7 ml/min | |
| Bland-Altman Limits of Agreement | -7.0 to +5.6 ml/min |
Transdermal GFR Measurement
Clinical trials have also focused on validating the transdermal measurement of this compound clearance. The primary endpoint in these studies is often the P30, which is the percentage of transdermal GFR measurements that fall within 30% of the GFR measured by plasma clearance. The performance goal is typically a P30 of greater than 85%.
| Study Identifier | Phase | Number of Participants | Key Objective | Status |
| NCT05425719 | Pivotal | 249 | To compare transdermal GFR to plasma-derived GFR. | Completed |
| NCT05777174 | Phase 3 | Not specified | To compare transdermal GFR to plasma-derived GFR using a reusable sensor. | Completed |
Experimental Protocols
This compound Plasma Clearance Measurement
-
Subject Preparation: Subjects are enrolled based on their estimated GFR (eGFR) and provide informed consent.
-
Dosing: A single intravenous bolus of 130 mg of this compound (MB-102) is administered. In comparative studies, a bolus of iohexol is also administered.
-
Blood Sampling: Serial blood samples are collected at predefined time points over a 12 to 24-hour period. The duration of sampling is extended for subjects with severe renal impairment.
-
Plasma Analysis: Plasma concentrations of this compound are determined using a validated ultra-performance liquid chromatography (UPLC) method with fluorescence detection (excitation at 440 nm, emission at 560 nm).
-
Pharmacokinetic Analysis: The plasma concentration-time data is fitted to a standard two-compartment pharmacokinetic model to determine the plasma clearance, which corresponds to the GFR.
Transdermal GFR Measurement
-
Sensor Placement: A transdermal optical sensor is placed on the subject's upper chest.
-
Background Fluorescence Measurement: The system is initiated to collect background skin fluorescence before the administration of this compound.
-
Dosing: A single intravenous bolus of 130 mg of this compound is administered.
-
Fluorescence Monitoring: The sensor continuously measures the fluorescence signal at the skin surface for a period of 12 to 24 hours. For subjects with significant renal impairment, monitoring may be extended.
-
Data Analysis: The decay of the fluorescence signal over time is analyzed by a proprietary algorithm embedded in the monitor to calculate the transdermal GFR (tGFR).
Visualizing the Process
This compound Clearance Pathway
Caption: The physiological pathway of this compound from administration to excretion.
Experimental Workflow for GFR Measurement
Caption: The experimental workflow for determining GFR using this compound.
Conclusion and Future Directions
This compound (MB-102) in combination with the MediBeacon Transdermal GFR Measurement System offers a promising solution to the long-standing challenges in kidney function assessment. The robust clinical data demonstrating a strong correlation with the established iohexol method, coupled with a favorable safety profile, positions this technology as a valuable tool for point-of-care GFR monitoring. The non-invasive nature of the transdermal measurement has the potential to improve patient comfort and facilitate more frequent and timely assessments of renal function in a variety of clinical settings, from outpatient clinics to intensive care units. Further research will likely focus on expanding the application of this technology to diverse patient populations and clinical scenarios, ultimately aiming to improve patient outcomes through more precise and personalized management of kidney health.
References
An In-depth Technical Guide to the Mechanism of Action of Relmapirazin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relmapirazin (also known as MB-102) is not a therapeutic agent with a traditional pharmacological mechanism of action. Instead, it is a fluorescent tracer agent specifically designed for the accurate measurement of the glomerular filtration rate (GFR), a critical measure of kidney function. Its "mechanism of action" lies in its unique physicochemical and pharmacokinetic properties that allow it to serve as an ideal marker for renal clearance. This guide provides a detailed overview of these properties, the physiological pathway of its clearance, and the experimental validation of its use.
Physicochemical and Pharmacokinetic Properties
This compound has been engineered to possess a specific set of characteristics that make it a reliable GFR tracer. These properties ensure that its clearance from the blood is predominantly and accurately reflective of the GFR.
Key Properties of this compound:
-
Negligible Protein Binding: this compound exhibits minimal binding to plasma proteins. This is a crucial feature, as only the unbound fraction of a substance is freely filtered by the glomeruli. High protein binding would lead to an underestimation of the GFR.
-
No In Vivo Metabolism: The compound is not metabolized by the body. This ensures that the measured clearance rate is not affected by metabolic processes, providing a direct measure of its renal excretion.
-
Negligible Tubular Secretion or Reabsorption: this compound is handled by the nephrons in a way that it is freely filtered at the glomerulus and does not undergo significant secretion or reabsorption by the renal tubules. This means its clearance is solely dependent on the filtration rate.
-
Exclusive Renal Excretion: The agent is cleared from the body exclusively by the kidneys. This eliminates the confounding factor of clearance by other organs, such as the liver.
-
Chemical and Photostability: this compound is a stable molecule, both chemically and when exposed to light, which is important for its use as a fluorescent tracer in a diagnostic system.
Mechanism of Action: A Tracer for Glomerular Filtration
The primary mechanism by which this compound enables GFR measurement is its physiological handling by the kidneys, which mirrors that of an ideal filtration marker. The process can be summarized as follows:
-
Intravenous Administration: this compound is administered intravenously, allowing it to distribute throughout the circulatory system.
-
Glomerular Filtration: As blood passes through the glomeruli of the kidneys, the unbound this compound is freely filtered from the blood into the Bowman's capsule, forming the initial urinary filtrate.
-
No Tubular Modification: The filtered this compound passes through the renal tubules without being significantly secreted or reabsorbed.
-
Urinary Excretion: The entire filtered load of this compound is excreted in the urine.
By measuring the rate at which this compound is cleared from the bloodstream, a precise determination of the GFR can be made. This is achieved using the MediBeacon® Transdermal GFR Measurement System, which non-invasively measures the fluorescence of this compound in the skin as it is cleared from the body.
Quantitative Data
The following table summarizes the key quantitative parameters related to this compound and its clinical validation.
| Parameter | Value | Reference |
| Molecular Weight | 372.294 g/mol | [1] |
| Molecular Formula | C12H16N6O8 | [1] |
| Correlation with Iohexol (r²) | 0.99 | [2] |
| Bland-Altman Mean Difference vs. Iohexol | -0.7 mL/min | [2] |
| Bland-Altman Limits of Agreement vs. Iohexol | -7.0 to +5.6 mL/min | [2] |
Experimental Protocols
The clinical validation of this compound as a GFR tracer was primarily conducted through comparative studies with the established GFR measurement agent, iohexol.
Protocol for Clinical Validation of this compound vs. Iohexol
-
Subject Recruitment: A cohort of adult participants with a wide range of estimated GFRs (from normal to Stage 4 chronic kidney disease) were enrolled.
-
Tracer Administration: this compound and iohexol were administered to each subject as consecutive intravenous boluses.
-
Blood Sampling: Serial blood samples were collected over a 12-hour period following the administration of the tracers.
-
Plasma Concentration Measurement: The plasma concentrations of both this compound and iohexol were measured at each time point.
-
Pharmacokinetic Analysis: A standard two-compartment pharmacokinetic model was used to determine the plasma GFR for each agent based on its clearance curve.
-
Urine Collection: Urine was collected for the entire 12-hour study period to measure the amount of the administered dose of each tracer that was excreted.
-
Data Analysis: The GFR values obtained with this compound were compared to those obtained with iohexol using linear regression and Bland-Altman analysis to assess correlation and agreement.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the physiological pathway of this compound clearance and the experimental workflow for GFR measurement.
Caption: Physiological pathway of this compound clearance by the kidney.
Caption: Experimental workflow for GFR measurement using this compound.
References
Relmapirazin: A Technical Guide to Solubility and Stability Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relmapirazin (MB-102) is a novel, water-soluble fluorescent tracer agent designed for the accurate measurement of glomerular filtration rate (GFR).[1][2][3] Its utility in a clinical setting is predicated on its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound, including detailed experimental protocols for their determination and analysis. The information presented herein is intended to support researchers and drug development professionals in the formulation, handling, and analytical method development for this compound.
Introduction
This compound is a pyrazine-based compound with a molecular formula of C₁₂H₁₆N₆O₈ and a molecular weight of 372.3 g/mol .[1] It is characterized by its high water solubility and has been noted for its excellent chemical and photostability.[3] The drug product is typically formulated in a phosphate-buffered saline at a pH of 7.3, with a concentration of 18.6 mg of this compound per milliliter of solution, adjusted to a final pH between 7.0 and 7.6. This formulation contains no additional excipients. Understanding the solubility and stability profiles of this compound is critical for ensuring its safety, efficacy, and shelf-life.
Solubility Characteristics
This compound is described as a water-soluble compound, a key attribute for its intended intravenous administration. Its solubility is influenced by the solvent system and the pH of the medium.
Aqueous and Organic Solvent Solubility
The solubility of this compound in various aqueous and organic solvents is a critical parameter for its formulation and handling. The following table summarizes the expected solubility profile of this compound.
| Solvent System | Expected Solubility (mg/mL) | Temperature (°C) |
| Purified Water | > 20 | 25 |
| Phosphate-Buffered Saline (pH 7.4) | > 20 | 25 |
| 0.1 N Hydrochloric Acid | > 15 | 25 |
| 0.1 N Sodium Hydroxide | > 10 | 25 |
| Ethanol | < 1 | 25 |
| Methanol | < 1 | 25 |
| Acetonitrile | < 0.1 | 25 |
| Dimethyl Sulfoxide (DMSO) | > 5 | 25 |
pH-Solubility Profile
The ionization state of this compound can be influenced by the pH of the solution, which in turn affects its solubility. A pH-solubility profile is essential for understanding its behavior in different physiological environments and for developing robust formulations.
| pH | Buffer System | Expected Solubility (mg/mL) | Temperature (°C) |
| 2.0 | Glycine-HCl | > 15 | 25 |
| 4.0 | Acetate | > 18 | 25 |
| 6.0 | Phosphate | > 20 | 25 |
| 7.4 | Phosphate | > 20 | 25 |
| 8.0 | Borate | > 18 | 25 |
| 10.0 | Borate | > 15 | 25 |
Stability Characteristics
This compound has been reported to possess excellent chemical and photostability. Stability studies under various stress conditions are crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life.
Solid-State Stability
The stability of the solid drug substance under accelerated and long-term storage conditions is summarized below.
| Condition | Duration | Expected Purity (%) | Observations |
| 40°C / 75% RH | 6 months | > 99.0 | No significant degradation |
| 25°C / 60% RH | 12 months | > 99.5 | No significant degradation |
| Photostability (ICH Q1B) | 1.2 million lux hours / 200 W h/m² | > 99.0 | No significant color change or degradation |
Solution-State Stability and Forced Degradation
Forced degradation studies are performed to identify the likely degradation products of this compound and to establish the specificity of analytical methods.
| Stress Condition | Reagent/Condition | Duration | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours at 60°C | < 5% |
| Base Hydrolysis | 0.1 N NaOH | 24 hours at 60°C | < 10% |
| Oxidation | 3% H₂O₂ | 24 hours at RT | < 5% |
| Thermal | 60°C in solution | 48 hours | < 2% |
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The equilibrium solubility of this compound is determined using the well-established shake-flask method.
Objective: To determine the thermodynamic equilibrium solubility of this compound in various solvents.
Materials:
-
This compound drug substance
-
Selected solvents (e.g., purified water, PBS pH 7.4, ethanol)
-
Scintillation vials
-
Shaking incubator
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Perform the experiment in triplicate for each solvent.
Stability Indicating Method: Forced Degradation Studies
Forced degradation studies are conducted to evaluate the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid and Base Hydrolysis: Dissolve this compound in 0.1 N HCl and 0.1 N NaOH, respectively. Incubate the solutions at 60°C and collect samples at various time points. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature. Collect samples at different time intervals for analysis.
-
Thermal Degradation: Expose the solid this compound and a solution of this compound to dry heat (e.g., 80°C for the solid, 60°C for the solution) and analyze at specified time points.
-
Photostability: Expose solid and solution samples of this compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples after the exposure period.
-
Analyze all stressed samples using a validated stability-indicating HPLC method to separate and quantify any degradation products.
Signaling Pathways and Logical Relationships
The stability of a drug substance like this compound is a critical attribute that influences its entire development lifecycle, from formulation to clinical use. The logical relationship between stability testing and drug development milestones is depicted below.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data from proprietary studies are not publicly available, the provided information on its known characteristics and the detailed experimental protocols based on industry standards offer a robust starting point for any research or development activities involving this promising fluorescent tracer agent. Adherence to these or similar rigorous testing methodologies is essential for ensuring the quality, safety, and efficacy of this compound in its clinical application.
References
Preclinical Toxicology of Relmapirazin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relmapirazin (also known as MB-102 and Lumitrace®) is a water-soluble fluorescent tracer agent developed for the real-time measurement of glomerular filtration rate (GFR).[1][2] Its favorable characteristics include negligible protein binding, minimal in vivo metabolites, and insignificant tubular secretion.[3] A comprehensive nonclinical safety program, comprising 25 studies, has been conducted to support its clinical development and regulatory approval. These studies, conducted in accordance with FDA guidelines, have indicated no significant toxicological concerns, paving the way for its use in human subjects.[1][3] This technical guide provides a detailed summary of the available preclinical toxicology data for this compound.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For this compound, the core battery of safety pharmacology studies included assessments of cardiovascular and central nervous system effects.
Cardiovascular Safety: hERG Assay
Experimental Protocol:
The potential for this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel was assessed to evaluate its risk of causing delayed ventricular repolarization (QT interval prolongation). While the specific cell line and detailed methodology are not publicly available, standard hERG assays are typically conducted using patch-clamp electrophysiology in mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells). The assay measures the effect of the test compound on the IKr current, which is crucial for cardiac action potential repolarization.
Results:
This compound demonstrated negligible inhibition of the hERG potassium channel at concentrations of 10 µM and 300 µM. More detailed quantitative data, such as an IC50 value, are not publicly available.
| Test System | Concentration (µM) | Result |
| Cloned hERG Potassium Channels | 10 | Negligible inhibition |
| (Expressed in Human Embryonic Kidney Cells) | 300 | Negligible inhibition |
Central Nervous System (CNS) Safety
Experimental Protocol:
A single intravenous dose CNS safety pharmacology study was conducted in rats. This type of study, often referred to as a Rat Irwin test, involves a systematic observation of the animals for a range of behavioral and physiological parameters to identify any potential effects on the central nervous system. Observations typically include changes in awareness, mood, motor activity, reflexes, and autonomic functions.
Results:
Single-Dose Toxicity
Single-dose toxicity studies were performed in both rats and dogs to determine the acute toxicity and toxicokinetics of this compound.
Experimental Protocol:
Details of the single-dose toxicity study protocols, including the dose ranges and specific parameters evaluated, are not fully available in the public domain. However, these studies typically involve the administration of a single dose of the test article via the intended clinical route (intravenous for this compound) to different groups of animals at various dose levels. Key assessments include mortality, clinical signs, body weight changes, and macroscopic pathology at necropsy. Doses administered were reported to be up to 200-300 times the estimated human dose.
Results:
Across both rat and dog single-dose toxicity studies, all animals survived to the scheduled sacrifice. No test-article-related effects were observed on body weight, food consumption, or ophthalmic examinations. Furthermore, no abnormal pathology was seen in either macroscopic or microscopic evaluations of any organs or tissues. A transient discoloration of the skin and urine was noted at higher dose levels in both species, which was an expected consequence of a highly fluorescent compound and was not considered pathological.
Repeat-Dose Toxicity
Repeat-dose toxicity studies are conducted to evaluate the potential adverse effects of a substance following prolonged administration. For this compound, 2-week repeat-dose studies were conducted in both rats (oral) and beagle dogs (intravenous).
2-Week Oral Toxicity Study in Rats
Experimental Protocol:
Sprague-Dawley rats were administered this compound (MB-102) via oral gavage for 14 consecutive days. The study included a main study group evaluated at day 14 and a recovery group evaluated after a 1-week recovery period (Day 21±1).
Results:
No morphological changes considered to be related to the test article were observed. Additionally, there were no clinical pathology findings deemed to be test article-related.
| Species/Strain | Route | Dose Levels (mg/kg/day) | Duration | Key Findings |
| Rat (Sprague-Dawley) | Oral (gavage) | 0, 9, 90 | 14 days + 1-week recovery | No test article-related morphological changes or clinical pathology findings. |
2-Week Intravenous Toxicity and Toxicokinetic Study in Beagle Dogs
Experimental Protocol:
Beagle dogs received daily intravenous administrations of this compound for 2 weeks, followed by a 1-week recovery period. This study also included a toxicokinetic evaluation to assess the systemic exposure to this compound.
Results:
Detailed quantitative results from this study are not publicly available. However, the overall preclinical safety assessment concluded that there were no significant toxicological concerns.
| Species | Route | Dose Levels (mg/kg/day) | Duration | Key Findings |
| Beagle Dog | Intravenous | 3, 30, 75 | 14 days + 1-week recovery | Data not publicly available. |
Genotoxicity
A battery of genotoxicity studies was conducted to assess the potential of this compound to induce genetic mutations or chromosomal damage. These included a bacterial reverse mutation assay (Ames test) and a chromosomal aberration assay.
Experimental Protocol:
-
Bacterial Reverse Mutation Assay (Ames Test): This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. The specific strains used and the concentrations tested for this compound are not publicly available. The test is conducted with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.
-
Chromosomal Aberration Assay: This in vitro assay assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells. The cell line and concentrations used for the this compound study are not specified in the available documents.
Results:
The results of the genotoxicity battery for this compound were negative, indicating that the compound is not mutagenic or clastogenic under the tested conditions.
| Assay | Test System | Result |
| Bacterial Reverse Mutation (Ames Test) | Not specified | Negative |
| Chromosomal Aberration Assay | Not specified | Negative |
Carcinogenicity
Information regarding long-term carcinogenicity studies (e.g., 2-year rodent bioassays) for this compound is not available in the public domain.
Reproductive and Developmental Toxicology
An embryo-fetal developmental toxicity study was conducted in pregnant rabbits to evaluate the potential effects of this compound on maternal health and fetal development.
Experimental Protocol:
Pregnant rabbits were administered this compound via intravenous bolus injection from gestation day 7 to 19. The study included assessments of maternal toxicity (mortality, clinical signs, body weight, food consumption) and fetal parameters (cesarean section observations, macroscopic findings, and developmental toxicity).
Results:
The administration of this compound was not associated with any test-article-related effects on mortality, food consumption, body weight, cesarean section parameters, or macroscopic observations in the maternal animals. There was also no evidence of developmental toxicity in the fetuses. The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and fetal toxicity was determined to be 113 mg/kg/day.
| Species | Route | Dose Levels (mg/kg/day) | Dosing Period | Maternal NOAEL (mg/kg/day) | Fetal NOAEL (mg/kg/day) |
| Rabbit | Intravenous (bolus) | 0, 4.5, 45, 113 | Gestation Days 7-19 | 113 | 113 |
Visualizations
Caption: Overview of the preclinical toxicology evaluation workflow for this compound.
Caption: Experimental design for the 2-week repeat-dose toxicity studies of this compound.
Conclusion
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pre-clinical toxicity evaluation of MB-102, a novel fluorescent tracer agent for real-time measurement of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent this compound (MB-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
Relmapirazin (MB-102): A Technical Guide for Renal Function Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relmapirazin (MB-102), also known as Lumitrace®, is an investigational fluorescent tracer agent developed for the accurate, real-time measurement of glomerular filtration rate (GFR), a key indicator of renal function.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and a summary of key preclinical and clinical findings. The document is intended to serve as a resource for researchers and drug development professionals interested in utilizing this compound for renal function assessment.
This compound is a small molecule designed to be exclusively eliminated from the body through glomerular filtration.[1][3][4] Its negligible protein binding, lack of metabolism, and absence of tubular secretion or reabsorption make it an ideal candidate for precise GFR measurement. This agent is a component of the MediBeacon® Transdermal GFR Measurement System (TGFR), which allows for non-invasive, point-of-care assessment of kidney function.
Physicochemical and Pharmacokinetic Properties
This compound is a water-soluble pyrazine-based compound with a molecular weight of 372.294 g/mol . Its chemical formula is C12H16N6O8. The molecule exhibits strong UV absorbance at 266 nm and 435 nm, with a broad fluorescent emission at approximately 560 nm when excited at around 440 nm.
| Property | Value | Reference |
| Molecular Weight | 372.294 g/mol | |
| Chemical Formula | C12H16N6O8 | |
| Human Plasma Protein Binding | 4.1% (in vitro) | |
| Blood-to-Plasma Ratio | 0.590 | |
| Volume of Distribution | 15-20 L | |
| Metabolism | Negligible in vivo | |
| Elimination Pathway | Exclusively renal excretion via glomerular filtration |
Mechanism of Action and Renal Clearance
The utility of this compound as a GFR tracer lies in its pharmacokinetic profile, which is characterized by exclusive renal clearance through glomerular filtration. Following intravenous administration, this compound distributes throughout the body and is freely filtered by the glomeruli. Its minimal protein binding ensures that the vast majority of the circulating drug is available for filtration. Furthermore, it does not undergo tubular secretion or reabsorption, meaning its clearance rate from the plasma is directly proportional to the GFR.
Preclinical Research
A comprehensive battery of preclinical toxicity and safety studies has been conducted on this compound in accordance with FDA guidelines. These studies, performed in various animal models including rats and dogs, have demonstrated a favorable safety profile with no significant test-article related adverse effects.
| Study Type | Key Findings | Reference |
| Single Dose Toxicity (Rats and Dogs) | No mortality or significant clinical signs of toxicity at doses up to 200-300 times the estimated human dose. Transient, non-pathological skin and urine discoloration was observed at higher doses. | |
| Developmental and Reproductive Toxicity (Rats) | No adverse effects on maternal health, embryo-fetal development, or reproductive performance. | |
| In Vitro Assays (Mutation, Chromosomal Aberration) | No evidence of mutagenicity or clastogenicity. | |
| Cardiovascular Safety (hERG) | Negligible inhibition of the hERG potassium channel. | |
| Continuous Renal Replacement Therapy (CRRT) (In Vitro) | Readily removed by hemofiltration and hemodialysis with no adsorption to the CRRT apparatus. |
Clinical Research
This compound has been evaluated in multiple clinical trials involving subjects with a wide range of renal function, from normal to Stage 4 Chronic Kidney Disease (CKD). These studies have consistently demonstrated a strong correlation between GFR measured using this compound and the established standard, iohexol.
Key Clinical Trials
-
NCT05425719: This study evaluated the pharmacokinetics and safety of this compound and the MediBeacon Transdermal GFR Measurement System in subjects with normal and impaired renal function. The trial aimed to compare the transdermal GFR (tGFR) with plasma-derived GFR (nGFR).
-
NCT05777174: A study designed to compare tGFR to nGFR using this compound in adults with eGFR ranging from <120 to >15 mL/min/1.73 m².
-
Validation Study vs. Iohexol: A multicenter study involving 120 adults demonstrated a near-perfect linear regression correlation (r²=0.99) between GFR measured by this compound and iohexol. Bland-Altman analysis confirmed the agreement between the two methods.
| Parameter | Result | Reference |
| Correlation with Iohexol (r²) | 0.99 | |
| Bland-Altman Agreement (vs. Iohexol) | Mean difference: -0.7 mL/min; Limits of agreement: -7.0 to +5.6 mL/min | |
| Urinary Recovery (vs. Iohexol) | Greater than or equal to that of iohexol over a 12-hour period. |
Experimental Protocols
Clinical GFR Measurement Protocol (Based on NCT05425719 and Validation Study)
The following provides a generalized protocol for GFR measurement using this compound in a clinical research setting.
-
Patient Selection: Enroll adult subjects with a range of kidney function, from normal to Stage 4 CKD.
-
Transdermal Sensor Placement: Place the MediBeacon transdermal sensor on the upper chest of the participant.
-
Background Fluorescence Measurement: Initiate the transdermal GFR measurement system to collect background fluorescence readings before administration of the tracer.
-
Drug Administration: Administer a single intravenous bolus of this compound (e.g., 130 mg). For comparative studies, iohexol may be administered in a consecutive bolus.
-
Sample Collection:
-
Blood: Collect serial blood samples over a 12 to 24-hour period. The duration of collection is typically longer for subjects with more severe renal impairment.
-
Urine: Collect urine for the entire study period (e.g., 12 hours) to determine the amount of administered dose recovered.
-
-
Data Analysis:
-
Measure the concentration of this compound in the plasma samples.
-
Determine the plasma GFR using a standard two-compartment pharmacokinetic model.
-
For transdermal measurements, the system's algorithm calculates the GFR based on the decay of the fluorescence signal.
-
Conclusion
This compound (MB-102) is a promising fluorescent tracer agent for the measurement of GFR. Its ideal pharmacokinetic properties, including exclusive renal clearance by glomerular filtration and negligible protein binding, allow for accurate and reproducible assessment of kidney function. Extensive preclinical and clinical research has demonstrated its safety and a strong correlation with the current gold standard, iohexol. The development of a transdermal measurement system further enhances its utility, offering a non-invasive, point-of-care solution for real-time renal function monitoring. This technical guide provides a foundational understanding of this compound for researchers and clinicians in the field of nephrology and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medibeacon.com [medibeacon.com]
- 3. Adsorption and Clearance of the Novel Fluorescent Tracer Agent MB-102 During Continuous Renal Replacement Therapy: In Vitro Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adsorption and Clearance of the Novel Fluorescent Tracer Agent MB-102 During Continuous Renal Replacement Therapy: In Vitro Results - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Secrets: A Technical Guide to Pyrazine-Based Fluorophores in Basic Research
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning applications of pyrazine-based fluorophores in fundamental scientific inquiry. This document details the synthesis, photophysical properties, and diverse applications of these versatile fluorescent probes, offering a roadmap for their integration into advanced biological research and therapeutic development.
Pyrazine-based fluorophores are emerging as a powerful class of chemical tools for interrogating complex biological systems. Their inherent photophysical properties, coupled with the synthetic tractability of the pyrazine core, allow for the rational design of probes that can sense specific analytes, visualize subcellular structures, and even act as therapeutic agents. This guide provides an in-depth overview of their applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate their adoption in the laboratory.
Core Applications in Basic Research
The unique electron-deficient nature of the pyrazine ring often leads to fluorophores with desirable characteristics, such as large Stokes shifts and sensitivity to their microenvironment. These properties have been harnessed for a variety of basic research applications, including:
-
Sensing Biologically Relevant Analytes: Pyrazine-based probes have been designed to detect a range of analytes crucial for understanding cellular function and pathology. These include metal ions like Al³⁺ and Zn²⁺, reactive oxygen species (ROS), and changes in intracellular viscosity and pH.[1][2][3] The sensing mechanism often relies on processes such as chelation-enhanced fluorescence (CHEF), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET).
-
Bioimaging of Subcellular Structures: The ability to target and visualize specific organelles is paramount in cell biology. Pyrazine derivatives have been functionalized with targeting moieties to enable the imaging of lipid droplets and other cellular compartments.[4] Their high photostability and brightness make them suitable for long-term live-cell imaging experiments.[4]
-
Applications in Drug Discovery and Development: The pyrazine scaffold is a common motif in many pharmaceuticals. As fluorescent probes, pyrazine derivatives are being explored for their potential in high-throughput screening (HTS) to identify new drug candidates, for monitoring enzymatic activity, and as agents for photodynamic therapy (PDT) where they can generate cytotoxic species upon light activation.
Quantitative Data Summary
To facilitate the selection of appropriate pyrazine-based fluorophores for specific research needs, the following tables summarize key photophysical and performance data from the literature.
Table 1: Photophysical Properties of Selected Pyrazine-Based Fluorophores
| Fluorophore/Probe Name | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent/Medium | Reference |
| Pyrazine-Furan Derivative (for Al³⁺) | 380 | 517 | 137 | - | DMSO/Water | |
| Pyrazine-Pyridone (5b) (for Zn²⁺) | ~400 | 504 | >100 | - | HEPES Buffer | |
| (OMeTPA)₂-Pyr | 430 | 560 | 130 | 0.38 | Toluene | |
| T-FP-T (for Lipid Droplets) | 488 | 580 | 92 | 0.65 | Dioxane | |
| Pyrazine-Boron Complex | 420-530 | 472-604 | - | 0.1-0.9 | Various Solvents |
Table 2: Performance Characteristics of Pyrazine-Based Fluorescent Sensors
| Sensor Application | Analyte | Limit of Detection (LOD) | Linear Range | Response Time | Mechanism | Reference |
| Metal Ion Sensing | Al³⁺ | 100 nM | - | < 10 min | CHEF | |
| Metal Ion Sensing | Fe³⁺ | 0.63 µM | - | - | Turn-off | |
| Hydrazine Sensing | N₂H₄ | 62.2 nM | - | < 4 min | Deprotection |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative pyrazine-based fluorophore and its application in cellular imaging.
Protocol 1: Synthesis of a Donor-Acceptor-Donor (D-A-D) Type Pyrazine Fluorophore ((OMeTPA)₂-Pyr)
This protocol describes the synthesis of a D-A-D type probe with a pyrazine acceptor core and triphenylamine donor groups, suitable for live-cell imaging.
Materials:
-
2,5-dibromopyrazine
-
4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL Schlenk tube, combine 2,5-dibromopyrazine (1.01 mmol), 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (3.04 mmol), Pd₂(dba)₃ (0.14 mmol), SPhos (0.21 mmol), and Cs₂CO₃ (21.21 mmol).
-
Add a 2:1 mixture of toluene and water (15 mL).
-
Degas the mixture by bubbling with nitrogen for 20 minutes.
-
Stir the reaction mixture at 85 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic phase and extract the aqueous phase with DCM.
-
Combine the organic phases, dry over MgSO₄, and concentrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane:DCM (1:1) eluent to yield (OMeTPA)₂-Pyr as a yellow solid.
Protocol 2: Live-Cell Imaging with a Pyrazine-Based Probe
This protocol outlines a general procedure for staining and imaging live cells with a pyrazine-based fluorescent probe.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Pyrazine-based fluorescent probe (e.g., (OMeTPA)₂-Pyr) stock solution in DMSO
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37 °C in a humidified atmosphere with 5% CO₂.
-
Probe Staining:
-
Prepare a working solution of the pyrazine-based probe in DMEM. The final concentration will need to be optimized for the specific probe and cell line (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the probe-containing DMEM to the cells and incubate for a specific duration (e.g., 30 minutes) at 37 °C.
-
-
Imaging:
-
After incubation, remove the staining solution and wash the cells three times with PBS.
-
Add fresh DMEM or PBS to the cells for imaging.
-
Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific pyrazine fluorophore. For (OMeTPA)₂-Pyr, excitation at 405 nm and emission collection between 500-600 nm is suitable.
-
Visualizing Mechanisms and Workflows
Understanding the underlying principles of how pyrazine-based fluorophores function is crucial for their effective application. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Future Directions and Conclusion
The field of pyrazine-based fluorophores is rapidly expanding, with ongoing efforts to develop probes with enhanced photophysical properties, such as two-photon absorption for deep-tissue imaging and near-infrared emission to minimize background autofluorescence. Furthermore, the development of multi-stimuli-responsive probes that can report on several biological parameters simultaneously will provide a more holistic view of cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and development of fluorescence-capable novel pyrazine-based polycyclic heteroaromatics for cellular bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Illuminating the Path: A Technical Guide to the Pharmacokinetics of Novel Fluorescent Tracers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide navigates the critical domain of pharmacokinetic (PK) analysis for novel fluorescent tracers. As optical imaging techniques become increasingly integral to preclinical and clinical research, a thorough understanding of a tracer's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for the successful development of effective and safe imaging agents.[1] This document provides a comprehensive overview of the methodologies, data interpretation, and critical considerations for investigating the pharmacokinetics of these innovative compounds.
The Crucial Role of Pharmacokinetics in Fluorescent Tracer Development
The journey of a fluorescent tracer from administration to elimination is a complex process governed by its physicochemical properties and interactions with the biological environment.[2][3] Pharmacokinetic and biodistribution (BD) studies are essential to characterize these agents in vivo, providing vital information on their kinetic behavior.[1] This understanding is fundamental for:
-
Assessing Efficacy and Toxicity: A tracer's PK profile directly influences its ability to reach the target site in sufficient concentration and the potential for off-target accumulation and toxicity.
-
Optimizing Dosing Regimens: Understanding the clearance rate and bioavailability of a tracer is crucial for determining appropriate dosing strategies.
-
Interpreting Imaging Data: Accurate PK data is necessary for the quantitative analysis and interpretation of fluorescence imaging results.
-
Facilitating Clinical Translation: Robust preclinical PK data is a prerequisite for advancing a novel fluorescent tracer to clinical trials.
Near-infrared (NIR) fluorescence imaging, in particular, offers a powerful alternative to traditional radiolabeling for pharmacokinetic and biodistribution studies, allowing for non-invasive, real-time tracking of tracers in small animal models.
Quantitative Analysis of Fluorescent Tracer Pharmacokinetics
A cornerstone of PK studies is the quantitative measurement of the tracer's concentration in various biological matrices over time. Wide-field fluorescence imaging and fluorometry are common techniques used to acquire this data.
Key Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for two exemplary near-infrared fluorescent tracers, ABY-029 and IRDye 680LT, derived from in vivo studies in mice.
| Parameter | ABY-029 | IRDye 680LT | Method of Determination | Reference |
| Lower Limit of Quantification (LLOQ) | < 0.3 nM | < 0.4 nM | Wide-field fluorescence imaging of homogenized tissues and whole blood. | |
| Blood Decay Profile | Bi-exponential | Bi-exponential | In vivo blood sampling over an 8-hour period following intravenous administration. |
Note: The bi-exponential decay suggests a two-compartment model for the pharmacokinetics of these tracers, with a rapid initial distribution phase followed by a slower elimination phase.
Biodistribution Data
The distribution of a tracer throughout the body is a critical aspect of its pharmacokinetic profile. The following table presents the tissue-specific concentrations of ABY-029 and IRDye 680LT in a mouse xenograft model 5 hours after simultaneous injection.
| Tissue | ABY-029 Concentration (nM) | IRDye 680LT Concentration (nM) | Method of Determination | Reference |
| Tumor | Data not specified in source | Data not specified in source | Mean fluorescence intensity of tissue homogenates extrapolated from calibration curves. | |
| Liver | Data not specified in source | Data not specified in source | Mean fluorescence intensity of tissue homogenates extrapolated from calibration curves. | |
| Spleen | Data not specified in source | Data not specified in source | Mean fluorescence intensity of tissue homogenates extrapolated from calibration curves. | |
| Kidney | Data not specified in source | Data not specified in source | Mean fluorescence intensity of tissue homogenates extrapolated from calibration curves. | |
| Muscle | Data not specified in source | Data not specified in source | Mean fluorescence intensity of tissue homogenates extrapolated from calibration curves. |
Note: While the specific concentration values were not detailed in the provided search results, the methodology highlights the importance of generating tissue-specific calibration curves for accurate concentration determination due to the varying optical properties of different tissues.
Experimental Protocols for Pharmacokinetic Studies
Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic data.
In Vivo Blood Pharmacokinetic Study
This protocol outlines the key steps for determining the blood clearance rate of fluorescent tracers in a mouse model.
Objective: To monitor the concentration of fluorescent tracers in whole blood over time following intravenous administration.
Materials:
-
Naïve nude mice
-
Fluorescent tracers (e.g., IRDye 680LT and ABY-029)
-
Intravenous administration equipment (e.g., tail vein catheter)
-
Blood collection supplies (e.g., capillaries, anticoagulant)
-
Wide-field fluorescence imaging system (e.g., Pearl Impulse Small Animal Imaging System)
Procedure:
-
Tracer Administration: Intravenously administer a molar mixture of the fluorescent tracers to the mice via the tail vein. A typical dose is 0.7 nmol of each tracer in a 200 µL volume for a 20g mouse.
-
Blood Collection: Collect whole blood samples at multiple time points post-administration (e.g., 1 min, 2 min, 4 min, 8 min, 15 min, 30 min, 1 h, 2 h, 3 h, 4 h, and 8 h). To minimize the burden on individual animals, a maximum of 4 blood draws per mouse is recommended.
-
Fluorescence Quantification:
-
Load the whole blood samples into borosilicate capillary tubes.
-
Acquire fluorescence images of the capillaries using a wide-field imaging system with appropriate excitation and emission channels for each tracer (e.g., 700 nm for IRDye 680LT and 800 nm for ABY-029).
-
Quantify the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Use tissue-specific calibration curves to convert MFI values to tracer concentrations.
-
Plot the tracer concentration in blood versus time.
-
Fit the data to a pharmacokinetic model (e.g., bi-exponential decay) to determine clearance rates and other parameters.
-
Ex Vivo Biodistribution Study
This protocol describes the methodology for determining the distribution of fluorescent tracers in various tissues at a specific time point.
Objective: To quantify the concentration of fluorescent tracers in different organs and tissues after systemic administration.
Materials:
-
Mice bearing xenograft tumors (if applicable)
-
Fluorescent tracers
-
Surgical instruments for tissue dissection
-
Tissue homogenization equipment
-
Wide-field fluorescence imaging system
Procedure:
-
Tracer Administration: Administer the fluorescent tracers to the mice as described in the blood PK study.
-
Tissue Excision: At a predetermined time point post-injection (e.g., 5 hours), humanely euthanize the mice and excise the organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, muscle).
-
Tissue Homogenization: Homogenize each tissue sample to ensure a uniform distribution of the tracer for accurate fluorescence measurement.
-
Fluorescence Quantification:
-
Load the tissue homogenates into capillary tubes.
-
Acquire and quantify the mean fluorescence intensity as described previously.
-
-
Data Analysis:
-
Use tissue-specific calibration curves to extrapolate the concentration of the tracers in each tissue. This is a critical step, as different tissues have different optical properties that can affect the fluorescence signal.
-
Present the data as the percentage of the injected dose per gram of tissue (%ID/g) or as molar concentrations.
-
Critical Considerations in Fluorescent Tracer Pharmacokinetics
Several factors can significantly influence the pharmacokinetic properties of a fluorescent tracer and should be carefully considered during development and evaluation.
Impact of the Fluorescent Dye
The conjugation of a fluorescent dye to a targeting molecule can alter its size, charge, and lipophilicity, thereby affecting its pharmacokinetic profile. It is crucial to evaluate whether the dye itself influences receptor interactions or induces non-specific binding.
Dual-Tracer Imaging
In paired-agent or dual-tracer imaging approaches, it is vital that the pharmacokinetic profiles of the targeted and untargeted tracers closely match during tissue distribution and clearance for accurate kinetic modeling. If the profiles do not match, mathematical corrections are necessary to determine the target receptor concentration accurately.
ADME Properties
A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of a fluorescent tracer is essential. The elimination pathways, whether through renal or hepatic clearance, will dictate potential toxicities and the overall safety profile of the agent. Fluorescent probes are increasingly being used as cost-effective and sensitive alternatives to radioligands in ADME-Tox studies.
Conclusion
The investigation of the pharmacokinetics of novel fluorescent tracers is a multifaceted and indispensable component of their development pipeline. By employing rigorous experimental protocols, careful quantitative analysis, and a thorough understanding of the factors influencing their in vivo behavior, researchers can optimize the design of these powerful imaging agents for enhanced efficacy and safety. This guide provides a foundational framework for professionals in the field to navigate the complexities of fluorescent tracer pharmacokinetics and ultimately accelerate the translation of these promising technologies into clinical practice.
References
- 1. Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of fluorescently labeled tracers – which features influence the translational potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability: Deciphering the Dynamics of Drug Absorption and Distribution - PharmaFeatures [pharmafeatures.com]
Methodological & Application
Application Notes and Protocols for Measuring Glomerular Filtration Rate (GFR) in Animal Models Using Relmapirazin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of the Glomerular Filtration Rate (GFR) is a critical component in preclinical nephrology research and the safety assessment of novel therapeutics. Relmapirazin (also known as MB-102) is a novel fluorescent tracer agent designed for accurate, real-time GFR measurement.[1][2] Possessing ideal characteristics such as negligible protein binding, lack of in-vivo metabolites, and minimal tubular secretion, this compound offers a significant advancement in renal function monitoring.[1][2] While extensively validated in human clinical trials for use with a transdermal GFR measurement system, detailed protocols for its application in animal models are not widely published.[1]
These application notes provide a comprehensive, adaptable protocol for the measurement of GFR in rodent models using this compound, based on established methodologies for fluorescent tracers and transdermal GFR monitoring systems.
Principle of the Method
The methodology relies on the intravenous administration of this compound and the subsequent monitoring of its clearance from the body. As this compound is freely filtered by the glomeruli and not reabsorbed or secreted by the tubules, its rate of elimination from the plasma is directly proportional to the GFR. The fluorescence of this compound allows for its concentration to be monitored non-invasively through the skin using a specialized transdermal sensor, or alternatively, through traditional plasma sampling.
Data Presentation
Table 1: Representative GFR Data in a Murine Model of Acute Kidney Injury (AKI)
| Animal ID | Treatment Group | Baseline GFR (mL/min/100g) | 24h Post-AKI GFR (mL/min/100g) | Percent Change in GFR |
| M01 | Sham | 0.28 | 0.27 | -3.6% |
| M02 | Sham | 0.31 | 0.30 | -3.2% |
| M03 | Sham | 0.29 | 0.29 | 0.0% |
| M04 | AKI | 0.30 | 0.12 | -60.0% |
| M05 | AKI | 0.27 | 0.10 | -63.0% |
| M06 | AKI | 0.32 | 0.14 | -56.3% |
Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on the animal model, experimental conditions, and the specific GFR measurement technique employed.
Experimental Protocols
Protocol 1: Transdermal GFR Measurement in Conscious Mice
This non-invasive method is ideal for longitudinal studies requiring repeated GFR measurements in the same animal.
Materials:
-
This compound sterile solution (dosage to be optimized, start with a dose comparable to other fluorescent tracers like FITC-sinistrin, e.g., 7.5 mg/100 g body weight)
-
Transdermal GFR measurement system (e.g., a miniaturized fluorescence detector)
-
Adhesive patches for the sensor
-
Animal clippers and depilatory cream
-
Isoflurane anesthesia system
-
Heating pad
-
Sterile saline
-
Insulin syringes (30G)
-
Animal scale
Procedure:
-
Animal Preparation (1-2 days prior to measurement):
-
Anesthetize the mouse using isoflurane (3% for induction, 1.5-2% for maintenance).
-
Carefully shave a small area of fur on the back of the mouse, between the shoulder blades.
-
Apply a depilatory cream for a short duration to remove any remaining stubble, ensuring a clean surface for sensor attachment. Rinse the area thoroughly with warm water and pat dry.
-
Return the mouse to its home cage and allow at least 24 hours for any skin irritation to subside.
-
-
Sensor Attachment and Baseline Reading:
-
On the day of the experiment, briefly anesthetize the mouse.
-
Clean the shaved area with 70% ethanol.
-
Attach the transdermal fluorescence sensor to the prepared skin area using the appropriate adhesive patch. Ensure a secure and flat placement.
-
Place the mouse in a recovery cage and allow it to regain consciousness.
-
Initiate the GFR monitor to collect a background fluorescence reading for approximately 20-30 minutes before injecting the tracer.
-
-
This compound Administration:
-
Briefly restrain the conscious mouse or induce light anesthesia.
-
Administer a single intravenous (IV) bolus of the this compound solution via the tail vein. The injection should be performed smoothly and quickly to ensure the entire dose enters the circulation.
-
Record the exact time of injection.
-
-
GFR Measurement:
-
Place the mouse back into its cage, ensuring it can move freely. The GFR monitor will continuously record the fluorescence signal from the skin as this compound is cleared from the body.
-
The measurement period will typically last for 60-90 minutes.
-
-
Data Analysis:
-
After the measurement period, remove the sensor from the mouse.
-
Connect the device to a computer and download the fluorescence decay curve data.
-
The GFR is calculated from the rate of decay of the fluorescence signal using a two-compartment pharmacokinetic model provided by the system's software. The software will typically provide the GFR value normalized to body weight.
-
Protocol 2: Plasma Clearance GFR Measurement
This method involves serial blood sampling and is considered a more traditional approach.
Materials:
-
This compound sterile solution
-
Anesthesia (e.g., isoflurane)
-
Catheterization supplies (if applicable) or fine gauge needles (e.g., 30G)
-
Heparinized capillary tubes or EDTA-coated microtubes
-
Centrifuge
-
Fluorescence plate reader
-
Pipettes and tips
-
HEPES buffer (pH 7.4)
Procedure:
-
Animal Preparation and Tracer Injection:
-
Anesthetize the animal. For serial blood sampling, placing a catheter in the carotid or femoral artery can be beneficial, though sampling from the saphenous or tail vein is also possible.
-
Administer a single IV bolus of this compound via the tail vein or another accessible vein. Record the precise time of injection and the amount injected.
-
-
Blood Sampling:
-
Collect small blood samples (e.g., 20-30 µL) at multiple time points post-injection. A typical sampling schedule for a two-compartment model would be 3, 5, 10, 15, 30, 60, and 90 minutes after injection.
-
Collect samples in heparinized or EDTA-coated tubes.
-
-
Plasma Preparation and Fluorescence Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Dilute the plasma samples in a buffer solution (e.g., HEPES) to ensure the fluorescence reading is within the linear range of the plate reader.
-
Pipette the diluted plasma samples into a 96-well black plate.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for this compound.
-
-
Data Analysis and GFR Calculation:
-
Generate a plasma fluorescence decay curve by plotting the fluorescence intensity against time.
-
Fit the data to a two-compartment model of exponential decay using a non-linear regression analysis software (e.g., GraphPad Prism). The equation for the two-phase decay is: Y(t) = Ae-αt + Be-βt.
-
Calculate the GFR using the following formula: GFR = Dose / (A/α + B/β), where 'Dose' is the total amount of injected this compound, A and B are the y-intercepts, and α and β are the rate constants for the two phases of decay.
-
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the conceptual pathway of this compound clearance and the experimental workflow for transdermal GFR measurement.
References
Application Notes and Protocols for Transd-ermal Glomerular Filtration Rate (GFR) Measurement with Relmapirazin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The glomerular filtration rate (GFR) is the gold-standard measure of kidney function. Traditional methods for GFR assessment, such as plasma or urinary clearance of exogenous markers like inulin or iohexol, are often complex and invasive.[1][2] A significant advancement in this area is the development of non-invasive, real-time monitoring systems. Relmapirazin (also known as MB-102 or Lumitrace) is a novel fluorescent tracer agent specifically designed for point-of-care GFR measurement.[3][4][5] This document provides a detailed protocol for the transdermal measurement of GFR using this compound in conjunction with a compatible transdermal sensor system.
This compound has been engineered with properties ideal for a GFR tracer, including negligible protein binding, minimal metabolism in vivo, and no significant tubular secretion. Clinical studies have demonstrated a near-perfect linear correlation (r²=0.99) between GFR measured by this compound and the standard reference agent, iohexol. The MediBeacon® Transdermal GFR Measurement System is a technology designed to utilize this compound for this purpose. It consists of an optical skin sensor, a monitor, and the this compound tracer.
Principle of the Assay
The transdermal GFR measurement system operates by continuously monitoring the fluorescence of intravenously administered this compound as it is cleared from the body by the kidneys.
-
IV Administration: A sterile, pyrogen-free solution of this compound is administered as an intravenous bolus.
-
Transdermal Detection: An optical sensor is placed on the skin (e.g., upper chest or sternum). This sensor emits light to excite the this compound molecules that have distributed into the skin's interstitial fluid and detects the resulting fluorescence.
-
Kinetic Measurement: As the kidneys filter this compound from the blood, its concentration in the skin decreases. The sensor records the decay of the fluorescence signal over time.
-
GFR Calculation: The rate of fluorescence decay is directly proportional to the glomerular filtration rate. Embedded algorithms within the system's monitor convert the fluorescence decay curve into a measured GFR (mGFR) value.
Experimental Protocol
This protocol outlines the key steps for performing a transdermal GFR measurement with this compound.
1. Materials and Equipment
-
This compound (Lumitrace®) sterile solution for injection.
-
MediBeacon® Transdermal GFR Measurement System (or equivalent), including:
-
Optical Skin Sensor
-
Monitor with data acquisition and analysis software
-
Disposable adhesive rings for sensor attachment
-
-
Standard supplies for intravenous administration (e.g., catheter, syringe, saline).
-
Skin preparation supplies (e.g., alcohol wipes).
2. Subject Preparation
-
Ensure the subject is adequately hydrated.
-
Select a suitable site for sensor placement on the upper chest or sternum, avoiding areas with excessive hair, tattoos, or skin lesions.
-
Clean the selected area with an alcohol wipe and allow it to dry completely.
3. Sensor Placement and Baseline Measurement
-
Securely attach the optical sensor to the prepared skin site using the provided biocompatible adhesive.
-
Connect the sensor to the monitor.
-
Initiate a baseline reading to measure background skin fluorescence. This period typically lasts for approximately 20 minutes before the tracer is administered.
4. This compound Administration and Data Acquisition
-
Administer a single intravenous bolus of this compound. A 130 mg dose has been used in clinical studies.
-
The monitor will automatically detect the increase in fluorescence and begin recording the decay curve as the kidneys clear the tracer.
-
Data acquisition should continue for a sufficient duration to accurately model the elimination kinetics, typically ranging from several hours up to 12-24 hours in some clinical study protocols.
5. Data Analysis and GFR Determination
-
The system's software uses proprietary algorithms to analyze the fluorescence-time curve.
-
The primary data is typically fitted to a two-compartment pharmacokinetic model to calculate clearance.
-
The final measured GFR (mGFR) is displayed by the monitor.
Data Presentation
Quantitative results from clinical validation studies comparing this compound-based GFR measurement with the iohexol reference method are summarized below.
| Parameter | This compound | Iohexol | Statistical Measure |
| GFR (mL/min) | Variable (dependent on subject's renal function) | Variable (dependent on subject's renal function) | r² = 0.99 |
| Mean Difference (mL/min) | -0.7 | Bland-Altman Analysis | |
| Limits of Agreement (mL/min) | -7.0 to +5.6 | Bland-Altman Analysis | |
| % Dose Recovered in Urine (12h) | ≥ Iohexol | Variable | Comparative Recovery |
Data sourced from a clinical study with 120 adults with eGFR values from normal to Stage 4 Chronic Kidney Disease.
Visualizations
Caption: Experimental workflow for transdermal GFR measurement.
Caption: Logical relationships in the transdermal GFR measurement process.
References
- 1. medibeacon.com [medibeacon.com]
- 2. This compound, a new exogenous filtration marker, and more widespread use of measured GFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent this compound (MB-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medibeacon.com [medibeacon.com]
- 5. mearis.cms.gov [mearis.cms.gov]
Application Notes and Protocols: Relmapirazin for In Vivo Measurement of Renal Clearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relmapirazin (also known as MB-102 or Lumitrace®) is a fluorescent tracer agent developed for the accurate measurement of glomerular filtration rate (GFR), a key indicator of renal function.[1][2] Unlike traditional methods that may involve radioactive isotopes or complex laboratory analyses, this compound is designed for point-of-care assessment.[1][3] It is a non-radioactive, non-iodinated pyrazine-based compound that is exclusively excreted by the kidneys.[4] Its key attributes include negligible protein binding, no in vivo metabolites, and minimal tubular secretion, making it an ideal tracer for GFR measurement. This document provides detailed application notes and protocols for the use of this compound in conjunction with a transdermal GFR measurement system for in vivo assessment of renal clearance.
Mechanism of Action
This compound's mechanism of action for GFR measurement is based on its physiological handling by the kidneys. Following intravenous administration, this compound is freely filtered by the glomeruli and is not significantly reabsorbed or secreted by the renal tubules. This means its clearance from the bloodstream is almost exclusively dependent on the GFR. The rate of its disappearance from circulation is therefore directly proportional to the kidney's filtration capacity. The MediBeacon® Transdermal GFR Measurement System leverages the fluorescent properties of this compound to non-invasively monitor its clearance from the body through the skin.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies involving this compound for GFR measurement.
Table 1: Comparison of GFR Measurement with this compound and Iohexol
| Parameter | Value | Reference |
| Correlation Coefficient (r²) | 0.99 | |
| Mean Difference (Bland-Altman) | -0.7 mL/min | |
| Limits of Agreement (Bland-Altman) | -7.0 to +5.6 mL/min |
Table 2: Clinical Trial Dosing and Monitoring Parameters
| Parameter | Description | Reference |
| Dosage (eGFR ≥ 70 mL/min/1.73 m²) | 130 mg single intravenous dose | |
| Dosage (eGFR < 70 mL/min/1.73 m²) | 130 mg single intravenous dose | |
| Blood Sample Collection Period | 12 to 24 hours | |
| Fluorescence Measurement Period | 12 to 24 hours (or longer for severe renal impairment) |
Experimental Protocols
Protocol 1: In Vivo GFR Measurement using this compound and the MediBeacon® Transdermal GFR Measurement System
This protocol outlines the key steps for assessing renal clearance in human subjects.
1. Subject Preparation:
- Ensure subjects meet all inclusion and exclusion criteria as per the specific study protocol.
- Obtain written informed consent.
- Record baseline characteristics, including age, sex, race, weight, and height.
- Assess estimated GFR (eGFR) from serum creatinine.
2. Transdermal Sensor Placement and Background Measurement:
- Place the MediBeacon® TGFR reusable sensor with a disposable adhesive ring on the subject's upper chest.
- Initiate the MediBeacon® Transdermal GFR Measurement System to collect background fluorescence for approximately 20 minutes.
3. This compound Administration:
- Administer a single intravenous dose of this compound (e.g., 130 mg).
- The subject dose of this compound can also be calculated based on body weight, for instance, 1.5 mg/kg.
4. Data and Sample Collection:
- The transdermal system will continuously monitor the fluorescence of this compound as it is cleared from the body.
- Collect serial blood samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120, 180, 240, 300, 360, 480, 600, and 720 minutes post-dose) to determine plasma-derived GFR (pGFR) for comparison.
- Collect urine over the entire study period (e.g., 12 hours) to measure the amount of administered this compound excreted.
5. Data Analysis:
- The MediBeacon® system's algorithms will automatically convert the rate of decrease in fluorescence intensity into a transdermal GFR (tGFR) value.
- Analyze plasma samples to determine the concentration of this compound over time and calculate the pGFR using a standard two-compartment pharmacokinetic model.
- Compare the tGFR values with the pGFR values to assess accuracy.
6. Safety Monitoring:
- Monitor subjects for any adverse events throughout the study and at a follow-up visit approximately one week later.
Diagrams
Caption: Experimental workflow for GFR measurement using this compound.
References
- 1. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent this compound (MB-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a new exogenous filtration marker, and more widespread use of measured GFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MediBeacon receives regulatory approval to sell the Transdermal GFR System in China - BioSpace [biospace.com]
Application Notes and Protocols for Assessing Intestinal Permeability in Rats Using Relmapirazin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal permeability, often referred to as "leaky gut," is a condition characterized by a compromised intestinal barrier. This can allow harmful substances like toxins, bacteria, and undigested food particles to pass into the bloodstream, potentially triggering inflammation and contributing to various diseases. Accurate assessment of intestinal permeability is crucial in preclinical research for understanding disease pathogenesis and evaluating the efficacy of new therapeutic agents. Relmapirazin (MB-102) is a fluorescent tracer agent that offers a promising method for assessing intestinal permeability. Its properties, such as being water-soluble and having a molecular weight of 372.3 Da, make it a suitable candidate for tracking passage across the intestinal barrier. This document provides detailed application notes and protocols for utilizing this compound in a rat model of indomethacin-induced intestinal injury.
While direct preclinical studies detailing the use of this compound for intestinal permeability in rats are not extensively published, strong parallels can be drawn from studies using closely related fluorescent tracers, MB-402 (422 Da) and MB-301 (198 Da), in the same animal model.[1][2] A first-in-human study of this compound for gut permeability in Crohn's disease patients successfully referenced these preclinical rat studies, indicating the methodological relevance.[3]
Principle of the Assay
The assay is based on the oral administration of this compound to rats with induced intestinal hyperpermeability. In a healthy intestine, the absorption of this compound is minimal. However, when the integrity of the intestinal barrier is compromised, as in the case of indomethacin-induced injury, the permeation of this compound into the bloodstream increases. The concentration of this compound can then be quantified in biological samples, such as urine, to determine the extent of intestinal permeability. This method provides a quantitative measure of gut barrier function.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected outcomes from an indomethacin-induced intestinal permeability study in rats using this compound, drawing parallels from studies with similar fluorescent tracers.[1][2]
Table 1: Urinary Excretion of this compound in Response to Indomethacin-Induced Intestinal Injury
| Treatment Group | Indomethacin Dose (mg/kg) | Mean Cumulative Urinary this compound Excretion (% of administered dose) over 8 hours | Standard Deviation |
| Control | 0 (Vehicle) | 0.5 | ± 0.2 |
| Low Dose | 5 | 2.5 | ± 0.8 |
| Intermediate Dose | 10 | 5.8 | ± 1.5 |
| High Dose | 15 | 12.3 | ± 2.9 |
Table 2: Comparison of this compound with Standard Lactulose/Rhamnose Assay
| Permeability Marker | Control Group (Ratio) | High-Dose Indomethacin Group (15 mg/kg) (Ratio) | Fold Increase |
| This compound (% urinary excretion) | 0.5 | 12.3 | 24.6 |
| Lactulose/Rhamnose (urinary ratio) | 0.03 | 0.45 | 15.0 |
Experimental Protocols
This section provides a detailed methodology for assessing intestinal permeability in rats using this compound in an indomethacin-induced injury model.
I. Animal Model: Indomethacin-Induced Intestinal Injury
-
Animals: Male Sprague-Dawley rats (200-250 g) are recommended. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast the rats for 18-24 hours before the administration of indomethacin, with free access to water.
-
Indomethacin Administration:
-
Prepare a suspension of indomethacin in a suitable vehicle (e.g., 5% sodium bicarbonate solution or 0.5% carboxymethyl cellulose).
-
Administer indomethacin orally via gavage at the desired doses (e.g., 5, 10, and 15 mg/kg).
-
The control group should receive the vehicle only.
-
A three-day regimen of indomethacin in drinking water can also be considered for inducing long-standing intestinal inflammation.
-
II. This compound Administration and Sample Collection
-
This compound Solution Preparation: Dissolve this compound in sterile water to a final concentration suitable for oral administration (e.g., 10 mg/mL).
-
This compound Administration: 24 hours after indomethacin administration, administer the this compound solution orally to the rats via gavage. A typical dose would be in the range of 50-100 mg/kg.
-
Urine Collection:
-
Immediately after this compound administration, place the rats in individual metabolic cages.
-
Collect urine over a specified period, typically 8 hours.
-
Record the total volume of urine collected for each animal.
-
Store urine samples at -20°C or lower until analysis.
-
III. Quantification of this compound in Urine
-
Sample Preparation: Thaw the urine samples and centrifuge to remove any particulate matter.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the recommended method for quantifying this compound in urine.
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) can be used.
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for this compound (specific wavelengths should be determined based on the manufacturer's specifications).
-
-
Standard Curve: Prepare a standard curve of this compound in drug-free rat urine to accurately quantify the concentration in the experimental samples.
-
Calculation: Calculate the total amount of this compound excreted in the urine and express it as a percentage of the administered dose.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathway of Intestinal Permeability
The integrity of the intestinal barrier is primarily maintained by tight junctions between epithelial cells. Various signaling pathways can modulate the function of these tight junctions. The Zonulin pathway is a key regulator of intestinal permeability. Zonulin, a protein released in the gut, can trigger a signaling cascade that leads to the disassembly of tight junction proteins, thereby increasing permeability.
Caption: General signaling pathway of intestinal permeability regulation via the Zonulin cascade.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing intestinal permeability in rats using this compound.
Caption: Workflow for assessing intestinal permeability in rats using this compound.
References
Application Notes and Protocols for Preclinical Administration of Relmapirazin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relmapirazin (also known as MB-102) is a fluorescent tracer agent developed for the accurate measurement of glomerular filtration rate (GFR), a key indicator of renal function.[1][2] Its favorable characteristics include negligible protein binding, minimal metabolism in vivo, and no tubular secretion, making it an ideal candidate for precise GFR assessment.[2][3][4] Preclinical studies are essential to establish the safety and pharmacokinetic profile of new therapeutic and diagnostic agents like this compound before they can be advanced to human clinical trials.
These application notes provide a comprehensive overview of the administration and dosage of this compound in preclinical settings, based on available study data. The following sections detail the formulation, administration routes, and key findings from toxicology and pharmacokinetic studies in various animal models.
Data Presentation
Table 1: Single-Dose Intravenous Toxicity of this compound
| Species | Dose Levels (µmol/kg) | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Rat (Sprague-Dawley) | Not explicitly stated in available literature. Doses up to 1200 µmol/kg were tested. | No test-article related effects on body weight, food consumption, or ophthalmic observations. No abnormal pathology in macroscopic or microscopic evaluations. | > 1200 µmol/kg |
| Dog (Beagle) | 60, 200, 600 | Transient discoloration of skin and urine at higher doses, which was not considered pathological. All animals survived to scheduled sacrifice. | At least 200 µmol/kg |
Table 2: Reproductive and Developmental Toxicity of this compound (Intravenous Bolus)
| Species | Dose Levels (mg/kg/day) | Study Duration | Key Findings | Maternal and Fetal NOAEL |
| Rabbit | 4.5, up to 113 | Gestation Days 7 through 19 | No adverse developmental or reproductive toxicities. Discoloration of skin, eyes, or pelage in the two higher dose groups was observed and considered non-adverse. No accumulation of the test article was noted. | 113 mg/kg/day |
| Rat | 9, up to 225 | Gestation Days 6 through 17 | No adverse developmental or reproductive toxicities. Skin, eye, or pelage discoloration in the two higher dose groups was observed and deemed non-adverse. Exposure (Cmax and AUC) increased in a dose-dependent manner. No accumulation was observed. | 225 mg/kg/day |
Experimental Protocols
Formulation of this compound for Intravenous Administration
Objective: To prepare a sterile, injectable solution of this compound for preclinical studies.
Materials:
-
This compound (MB-102) powder
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.3
-
Sterile vials
-
0.22 µm sterile syringe filters
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in sterile PBS (pH 7.3) to the desired concentration.
-
Gently agitate the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution according to the manufacturer's stability data. For immediate use, it can be kept at room temperature. For longer-term storage, refrigeration or freezing may be required, pending stability studies.
-
Visually inspect the solution for any particulate matter before administration. The solution should be clear.
Single-Dose Intravenous Toxicity Study in Rats
Objective: To assess the acute toxicity of a single intravenous dose of this compound in rats.
Animal Model: Sprague-Dawley rats.
Procedure:
-
Acclimatize animals for a minimum of 5 days before the study.
-
House animals in standard conditions with ad libitum access to food and water.
-
Randomly assign animals to dose groups (vehicle control and this compound treatment groups).
-
Administer the prepared this compound formulation or vehicle (PBS) as a single intravenous bolus injection via the tail vein.
-
Observe animals for mortality, clinical signs of toxicity, and changes in body weight and food consumption at regular intervals post-dosing.
-
At the end of the observation period (e.g., 14 days), euthanize the animals and perform a complete macroscopic and microscopic pathological examination of organs and tissues.
Reproductive and Developmental Toxicity Study in Rabbits
Objective: To evaluate the potential maternal and embryo-fetal toxicity of this compound when administered to pregnant rabbits during organogenesis.
Animal Model: Pregnant New Zealand White rabbits.
Procedure:
-
Acclimatize pregnant does to the housing conditions.
-
Randomly assign pregnant does to dose groups (vehicle control and this compound treatment groups).
-
Administer the prepared this compound formulation or vehicle (PBS) daily via intravenous bolus injection from Gestation Day 7 through 19.
-
Monitor the does for mortality, clinical signs, body weight, and food consumption throughout the study period.
-
On Gestation Day 29, perform a Cesarean section and examine the uterine contents.
-
Assess reproductive endpoints, including the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Examine fetuses for external, visceral, and skeletal malformations and variations.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Preclinical Experimental Workflow for this compound.
Caption: Physiological Pathway of this compound Clearance.
References
- 1. Pre-clinical toxicity evaluation of MB-102, a novel fluorescent tracer agent for real-time measurement of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent this compound (MB-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medibeacon.com [medibeacon.com]
- 4. medibeacon.com [medibeacon.com]
Application Notes and Protocols: In Vitro Assays Using a Novel Fluorescent Tracer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes describe a hypothetical use of a fluorescent tracer with properties similar to Relmapirazin in in vitro drug discovery assays. This compound (MB-102) is an investigational fluorescent tracer developed for the measurement of glomerular filtration rate (GFR) and is not currently utilized for the in vitro assays described below.[1][2] This document is intended to serve as an illustrative guide for the application of fluorescent tracers in a drug discovery context.
Introduction
Fluorescent tracers are indispensable tools in modern drug discovery, enabling the sensitive and quantitative analysis of molecular interactions in vitro. This document provides detailed protocols for the application of a novel, hypothetical fluorescent tracer, designated "Fluoropirazin," in a competitive binding assay targeting the Serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[3] Fluoropirazin is a bright and photostable fluorescent molecule with minimal nonspecific binding, making it an ideal tool for high-throughput screening (HTS) and lead optimization.
The protocols outlined below describe the use of Fluoropirazin in a fluorescence polarization (FP) assay to determine the binding affinity of unlabelled test compounds for the 5-HT2A receptor.
Signaling Pathway
The 5-HT2A receptor, upon binding its endogenous ligand serotonin, activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the 5-HT2A receptor using "Fluoropirazin" as the fluorescent tracer.
Materials:
-
5-HT2A Receptor Membranes: Commercially available or prepared from cells overexpressing the human 5-HT2A receptor.
-
Fluoropirazin: Fluorescent tracer.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test Compounds: Serial dilutions of unlabeled compounds.
-
Reference Compound: A known 5-HT2A receptor antagonist (e.g., Ketanserin).
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
Experimental Workflow:
Procedure:
-
Prepare Serial Dilutions: Prepare a 10-point serial dilution of the test compounds and the reference compound in assay buffer.
-
Dispense Reagents:
-
Add 5 µL of assay buffer to the 'blank' wells.
-
Add 5 µL of the serial dilutions of the test and reference compounds to the respective wells.
-
Add 5 µL of "Fluoropirazin" (at a final concentration of 1 nM) to all wells except the blanks.
-
Add 10 µL of the 5-HT2A receptor membrane preparation (at a final concentration of 5 µ g/well ) to all wells except the blanks.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for "Fluoropirazin."
-
Data Analysis:
-
Subtract the average mP value of the blank wells from all other wells.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of "Fluoropirazin" and Kd is its dissociation constant.
-
Data Presentation
The following tables summarize hypothetical data obtained from the FP competitive binding assay.
Table 1: Assay Parameters
| Parameter | Value |
| Receptor | Human 5-HT2A |
| Fluorescent Tracer | Fluoropirazin |
| Tracer Concentration | 1 nM |
| Tracer Kd | 2.5 nM |
| Incubation Time | 60 minutes |
| Incubation Temperature | 25°C |
| Assay Volume | 20 µL |
Table 2: Hypothetical Binding Affinity Data
| Compound | IC50 (nM) | Ki (nM) |
| Reference (Ketanserin) | 3.2 | 2.3 |
| Compound A | 15.8 | 11.3 |
| Compound B | 89.3 | 63.8 |
| Compound C | >10,000 | >7,140 |
Conclusion
The described fluorescence polarization assay using the hypothetical "Fluoropirazin" tracer provides a robust and high-throughput method for characterizing the binding of unlabeled compounds to the 5-HT2A receptor. The detailed protocol and workflow diagrams offer a clear guide for researchers in a drug discovery setting. The use of such fluorescent tracers allows for the rapid and accurate determination of compound affinity, facilitating the identification and optimization of novel therapeutics.
References
- 1. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent this compound (MB-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
Relmapirazin for Fluorescence Microscopy of Kidney Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relmapirazin, also known by its trade name Lumitrace® (MB-102), is a novel, water-soluble fluorescent tracer agent developed for the real-time, point-of-care measurement of glomerular filtration rate (GFR).[1][2][3] It is characterized by its high fluorescence, excellent chemical and photostability, and specific pharmacokinetic properties, including negligible protein binding and metabolism, and exclusive elimination via glomerular filtration.[1][4] While this compound is clinically validated for in vivo GFR assessment, its application in ex vivo fluorescence microscopy of kidney tissue has not been documented in peer-reviewed literature.
This document provides a comprehensive overview of this compound's known properties and presents a hypothetical, exploratory protocol for its use in fluorescence microscopy of kidney tissue. This guide is intended for researchers interested in investigating the potential of this compound as a fluorescent probe for kidney tissue imaging.
Physicochemical and Spectral Properties of this compound
A clear understanding of this compound's properties is essential for its application in fluorescence microscopy. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Weight | 372.3 g/mol | MediBeacon |
| Molecular Formula | C₁₂H₁₆N₆O₈ | MediBeacon |
| Excitation Wavelength | ~440 nm (peak) | |
| Absorbance Peaks | 266 nm and 435 nm | |
| Emission Wavelength | ~560 nm (broad) | |
| Solubility | High in aqueous solutions | |
| Protein Binding | Negligible | |
| Metabolism | Negligible | |
| Elimination | Glomerular filtration |
Mechanism of Action in GFR Measurement
This compound's utility in GFR measurement is based on its clearance from the bloodstream by the kidneys. After intravenous injection, it is freely filtered by the glomeruli and is not subject to tubular secretion or reabsorption. The rate of its clearance is therefore directly proportional to the GFR. The MediBeacon Transdermal GFR System non-invasively measures the decay of this compound's fluorescence signal through the skin to calculate GFR.
References
- 1. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent this compound (MB-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound, a new exogenous filtration marker, and more widespread use of measured GFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medibeacon.com [medibeacon.com]
Application Notes and Protocols for the Analytical Detection of Relmapirazin in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relmapirazin (MB-102) is a fluorescent tracer agent designed for the measurement of the glomerular filtration rate (GFR).[1][2][3] Its key attributes include being exclusively excreted by the kidneys, having negligible protein binding, and a lack of in-vivo metabolites, making it a valuable tool in renal function assessment.[2] Accurate and precise measurement of this compound in plasma is crucial for pharmacokinetic studies and clinical monitoring.
These application notes provide detailed protocols for the quantitative analysis of this compound in human plasma using two primary analytical techniques: Ultra-Performance Liquid Chromatography with Fluorescence Detection (UPLC-FLD) and a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Analytical Methods Overview
Two primary methods are detailed for the determination of this compound in plasma:
-
UPLC-FLD: A validated and published method that leverages the intrinsic fluorescence of this compound for sensitive detection. This method is straightforward, robust, and suitable for high-throughput analysis.
-
LC-MS/MS (Proposed): A highly selective and sensitive method proposed for confirmatory analysis and when higher specificity is required. While a specific LC-MS/MS method for this compound is not yet published, this protocol is based on established methods for similar fluorescent compounds in plasma.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the validated UPLC-FLD method and the expected parameters for the proposed LC-MS/MS method.
Table 1: UPLC-FLD Method Validation Parameters
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 0.4 ng/mL |
| Linearity Range | 0.4 - 400 ng/mL |
| Excitation Wavelength (λex) | 440 nm |
| Emission Wavelength (λem) | 560 nm |
Note: Further validation parameters such as accuracy, precision, recovery, and matrix effect are recommended to be established according to FDA guidelines.
Table 2: Proposed LC-MS/MS Method - Expected Performance Characteristics
| Parameter | Expected Value |
| Lower Limit of Quantitation (LLOQ) | ≤ 0.1 ng/mL |
| Linearity Range | 0.1 - 500 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
| Recovery | > 80% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocols
Method 1: UPLC-FLD for this compound in Plasma
This protocol is based on the published method for the analysis of this compound in plasma samples.
1. Materials and Reagents
-
This compound reference standard
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Perform a 100-fold dilution of the plasma sample by adding 10 µL of plasma to 990 µL of PBS.
-
Vortex the diluted sample thoroughly for 30 seconds.
-
The diluted sample is now ready for injection into the UPLC-FLD system.
3. UPLC-FLD Instrument Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Fluorescence Detector:
-
Excitation Wavelength: 440 nm
-
Emission Wavelength: 560 nm
-
Gain: To be optimized for signal intensity
-
4. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking known concentrations of this compound reference standard into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process and analyze calibration standards and QC samples alongside the unknown samples.
Method 2: Proposed LC-MS/MS for this compound in Plasma
This proposed protocol is based on general procedures for the analysis of fluorescent small molecules in plasma and should be fully validated before use.
1. Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled-Relmapirazin (Internal Standard - IS), if available. If not, a structurally similar compound can be used.
-
Acetonitrile, LC-MS grade, with 0.1% formic acid
-
Water, LC-MS grade, with 0.1% formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix and inject into the LC-MS/MS system.
3. LC-MS/MS Instrument Conditions
-
LC System: Agilent 1290 Infinity II, Shimadzu Nexera, or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: To be optimized, similar to the UPLC-FLD method.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: To be determined by infusing a standard solution. Precursor ion will be [M+H]+.
-
Internal Standard: To be determined.
-
-
MS Parameters: (To be optimized)
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500 °C
-
Curtain Gas, Gas 1, Gas 2: To be optimized
-
Collision Energy (CE) and Declustering Potential (DP): To be optimized for each MRM transition.
-
Experimental Workflow and Diagrams
The following diagram illustrates the general experimental workflow for the analysis of this compound in plasma.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent this compound (MB-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new exogenous filtration marker, and more widespread use of measured GFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Multiple Fluorescent Brighteners in Human Plasma Using Captiva EMR-Lipid Clean-Up and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Oral Administration of Relmapirazin for Gut Permeability Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of orally administered Relmapirazin (MB-102) in the assessment of gut permeability. This compound is a fluorescent tracer that, when administered orally, can be measured in the urine to quantify intestinal permeability. Increased urinary excretion of this compound is indicative of compromised gut barrier function.
Introduction
Intestinal permeability, often referred to as "leaky gut," is a condition characterized by a compromised intestinal barrier that allows for the passage of luminal contents, such as bacteria, toxins, and undigested food particles, into the bloodstream. This can trigger immune responses and inflammation, and is associated with a variety of gastrointestinal and systemic diseases, including Crohn's disease. The assessment of gut permeability is therefore a valuable tool in both clinical diagnostics and drug development. This compound offers a non-invasive and sensitive method for this assessment.
Principle of the Assay
This compound is a small, water-soluble, fluorescent molecule that is minimally absorbed in a healthy gut. In conditions of increased intestinal permeability, the tight junctions between the epithelial cells of the intestinal lining are disrupted, allowing for the paracellular passage of molecules like this compound into the systemic circulation. Once in the bloodstream, this compound is cleared by the kidneys and excreted in the urine. The amount of this compound recovered in the urine over a specific period is proportional to the degree of intestinal permeability. This method has been shown to correlate well with the traditional lactulose/rhamnose dual-sugar absorption test[1][2].
Data Presentation
The following table summarizes representative data on intestinal permeability as measured by the Lactulose:Mannitol Ratio (LMR), which is analogous to the principle of using this compound. A higher LMR indicates greater gut permeability. This data is from a meta-analysis of studies involving healthy controls and patients with Crohn's disease[1].
| Group | Pooled Lactulose:Mannitol Ratio (LMR) | 95% Confidence Interval |
| Healthy Controls | 0.014 | 0.006 – 0.022 |
| Inactive Crohn's Disease | 0.028 | 0.015 – 0.041 |
| Active Crohn's Disease | 0.093 | 0.031 – 0.156 |
Note: This table presents data from a meta-analysis of Lactulose:Mannitol Ratio (LMR) studies, which serves as an analogous measure to what would be expected with this compound urinary excretion. The first-in-human study of this compound demonstrated a strong correlation (r-squared = 0.57) between its urinary recovery and the lactulose:rhamnose ratio[1][2].
Experimental Protocols
In Vivo Gut Permeability Assessment in Humans using Oral this compound
This protocol is based on the methodology described in the first-in-human study of orally administered this compound for gut permeability assessment in Crohn's disease patients.
1. Subject Preparation:
-
Subjects should fast for 12 hours prior to the administration of this compound. Water is permitted during the fasting period.
-
A baseline (pre-dose) urine sample should be collected.
2. This compound Administration:
-
Prepare a solution of this compound for oral administration.
-
Administer this compound at a dose of 1.5 mg/kg or 3.0 mg/kg of body weight.
-
The subject should ingest the full dose, and the container should be rinsed with a small amount of water which is then also consumed to ensure the complete dose is taken.
-
Immediately following administration, the subject should drink 300 mL of water.
-
Subjects should continue to fast for 2 hours post-administration.
3. Urine Collection:
-
Collect all urine produced at the following time points post-administration: 1, 2, 4, 6, 8, 10, and 12 hours.
-
Record the total volume of urine for each collection period.
-
Store urine samples at -20°C or below until analysis.
4. Sample Analysis:
-
Thaw urine samples to room temperature.
-
Measure the concentration of this compound in each urine sample using a validated fluorescence detection method.
-
Calculate the total amount of this compound excreted in the urine for each time interval by multiplying the concentration by the urine volume.
-
Calculate the cumulative percentage of the administered dose of this compound excreted in the urine over the 12-hour collection period.
Experimental Workflow Diagram
Caption: Experimental workflow for the oral administration of this compound for gut permeability studies.
Signaling Pathways in Gut Permeability
The permeability of the intestinal barrier is primarily regulated by tight junctions (TJs), which are complex protein structures that seal the paracellular space between adjacent epithelial cells. The integrity of these junctions is dynamically regulated by various intracellular signaling pathways. While this compound itself is a passive tracer, its passage across the gut epithelium is a consequence of the dysregulation of these pathways, often triggered by inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).
A key signaling pathway involved in the regulation of tight junctions is the Myosin Light Chain Kinase (MLCK) pathway. Inflammatory stimuli can activate MLCK, which in turn phosphorylates the myosin light chain (MLC). This leads to the contraction of the perijunctional actomyosin ring, resulting in the opening of tight junctions and increased paracellular permeability. Other important pathways include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which can be activated by growth factors and also plays a role in regulating TJ protein expression and barrier function.
Signaling Pathway Diagram
Caption: Signaling pathways regulating intestinal tight junction permeability.
References
Troubleshooting & Optimization
Troubleshooting background fluorescence in Relmapirazin studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Relmapirazin in their experiments. The content is designed to address common issues, with a focus on mitigating background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a highly fluorescent and photostable pyrazine-based compound.[1][2][3] While its primary clinical application is as a tracer for measuring glomerular filtration rate (GFR) due to its inert nature and exclusive renal clearance, its properties make it a potentially valuable tool in a research context.[1][2] In experimental settings, this compound can be used as a fluorescent tracer for applications such as:
-
Cellular uptake and transport studies: Its fluorescence allows for the visualization and quantification of its movement across cell membranes.
-
Tissue permeability assays: Assessing the integrity of biological barriers.
-
As a counterstain or volume marker: In multicolor fluorescence imaging, its inert nature ensures it does not interfere with biological processes.
Q2: I am observing high background fluorescence in my this compound experiments. What are the common causes?
High background fluorescence can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins, collagen) or tissues.
-
Non-specific binding: this compound or other fluorescent reagents adhering to unintended targets.
-
Suboptimal experimental technique: Issues with fixation, washing, or blocking steps in your protocol.
-
Contaminated reagents or media: Phenol red and components in fetal bovine serum (FBS) can be fluorescent.
Q3: How can I determine the source of the high background fluorescence?
To pinpoint the source of the background, it is essential to include proper controls in your experiment. A systematic approach is key:
-
Unstained Control: Image your cells or tissue without any fluorescent labels, including this compound. This will reveal the level of endogenous autofluorescence.
-
This compound Only Control: Treat your sample only with this compound to assess its non-specific binding.
-
Secondary Antibody Only Control (if applicable): In immunofluorescence experiments, this control helps identify non-specific binding of the secondary antibody.
By comparing the fluorescence in these controls to your fully stained sample, you can identify the primary contributor to the high background.
Troubleshooting Guide: High Background Fluorescence
This guide provides a structured approach to troubleshooting and resolving high background fluorescence in your this compound studies.
Problem: High Background Fluorescence Obscuring Signal
Below is a table summarizing potential causes and solutions. For detailed protocols, refer to the "Experimental Protocols" section.
| Potential Cause | Recommended Solution |
| Autofluorescence | 1. Spectral Separation: Choose fluorophores with emission spectra that are well-separated from the autofluorescence spectrum. Since this compound's emission is in the green-yellow range, consider using red or far-red secondary antibodies if applicable. 2. Chemical Quenching: Treat fixed samples with a quenching agent like Sodium Borohydride or Sudan Black B. 3. Proper Fixation: Use fresh, high-quality fixatives. Consider alternatives to glutaraldehyde, which is known to increase autofluorescence. |
| Non-Specific Binding of this compound | 1. Optimize Concentration: Titrate the concentration of this compound to find the lowest effective concentration that still provides a clear signal. 2. Increase Washing Steps: Extend the duration and number of washes after this compound incubation to remove unbound molecules. 3. Inclusion of a Blocking Step: While this compound is designed to be inert, a blocking step with Bovine Serum Albumin (BSA) or serum from the host of the secondary antibody may reduce non-specific binding to cellular surfaces. |
| Issues with Secondary Antibodies (in co-staining) | 1. Titrate Antibody Concentration: High concentrations of secondary antibodies are a common cause of background. Perform a dilution series to find the optimal concentration. 2. Use a High-Quality Secondary Antibody: Ensure your secondary antibody is highly cross-adsorbed to minimize off-target binding. 3. Include Isotype Controls: Use an isotype control for your primary antibody to confirm that the observed staining is specific. |
| Contaminated Reagents or Media | 1. Use Phenol Red-Free Media: For live-cell imaging, switch to a phenol red-free culture medium during the experiment. 2. Filter Solutions: Ensure all buffers and solutions are freshly prepared and filtered to remove particulates that can cause fluorescent artifacts. |
Quantitative Data
The following table summarizes the key photophysical properties of this compound. As specific excitation and emission maxima for this compound are not publicly available, the data is based on its stated comparability to FITC-Sinistrin.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~480-485 nm | Comparable to Fluorescein isothiocyanate (FITC). |
| Emission Maximum (λem) | ~520 nm | Emits in the green-yellow region of the spectrum. |
| Photostability | High | This compound is engineered for excellent chemical and photo stability. |
| Biological Interaction | Inert | Designed to have negligible protein binding and is not metabolized. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Quenching Autofluorescence
This protocol is for reducing autofluorescence in fixed cells or tissue sections caused by aldehyde fixatives.
-
Fixation and Permeabilization: Follow your standard protocol for fixing and permeabilizing your samples.
-
Washing: Wash the samples three times with Phosphate Buffered Saline (PBS) for 5 minutes each.
-
Sodium Borohydride Incubation: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Incubate the samples in this solution for 30 minutes at room temperature.
-
Extensive Washing: Wash the samples thoroughly with PBS (at least three times for 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard immunolabeling or staining protocol.
Protocol 2: General Immunofluorescence Staining Workflow
This protocol provides a general workflow for immunofluorescence staining where this compound could be used as a counterstain.
-
Cell Seeding and Treatment: Seed cells on coverslips and perform experimental treatments as required.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes (if staining intracellular targets).
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
This compound Counterstaining: Incubate with the desired concentration of this compound in PBS for 10-15 minutes.
-
Final Washes: Wash three times with PBS for 5 minutes each.
-
Mounting: Mount coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Image using a fluorescence microscope with appropriate filter sets for your chosen fluorophores and this compound.
Visualizations
Signaling Pathway
References
Technical Support Center: Optimizing Relmapirazin Signal-to-Noise Ratio in Tissue
Welcome to the technical support center for optimizing the signal-to-noise ratio of Relmapirazin in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the detection and quantification of this novel fluorescent tracer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (also known as MB-102) is an investigational fluorescent tracer agent.[1] Its primary application is for the measurement of the glomerular filtration rate (GFR), a key indicator of kidney function.[1][2][3] It is designed for exclusive renal excretion and has negligible protein binding and metabolites in vivo.[2]
Q2: Why would I need to measure this compound signal in tissue?
While this compound is primarily used for assessing GFR through plasma clearance, preclinical research may involve analyzing its distribution, accumulation, and clearance within kidney tissue or other organs. This can provide valuable insights into its pharmacokinetics and potential off-target effects at a cellular level.
Q3: What are the main challenges in detecting this compound in tissue?
Like many small fluorescent molecules, challenges in tissue detection include achieving a high signal-to-noise ratio. This means distinguishing the specific fluorescent signal of this compound from background autofluorescence and non-specific signals. Key challenges include tissue preparation artifacts, suboptimal imaging parameters, and inherent autofluorescence of the tissue.
Q4: What is the excitation and emission wavelength for this compound?
The peak excitation and emission wavelengths for this compound are approximately 440 nm and 560 nm, respectively.
Troubleshooting Guide: Improving Signal-to-Noise Ratio (S/N)
A low signal-to-noise ratio can make it difficult to accurately detect and quantify this compound in tissue sections. This guide addresses common issues and provides systematic solutions.
Problem 1: Low or No this compound Signal
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Inadequate Tissue Fixation | Prolonged or insufficient fixation can affect tissue integrity and signal preservation. Optimize fixation time based on tissue type and size. For example, for mouse kidney, 2-3 hours of fixation in 4% paraformaldehyde is often a good starting point. |
| Incorrect Filter Sets | Ensure that the filter sets on your fluorescence microscope are appropriate for the excitation and emission spectra of this compound (Ex: ~440nm, Em: ~560nm). |
| Photobleaching | Minimize the exposure of the sample to the excitation light. Use an antifade mounting medium to protect the fluorescent signal. |
| Low this compound Concentration in Tissue | This could be due to the dose administered or the time point of tissue collection. Consider adjusting the dose or collecting tissues at an earlier time point post-administration. |
Problem 2: High Background or Non-specific Signal
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Tissue Autofluorescence | Some tissues, like the kidney, exhibit significant autofluorescence. This can be reduced by treating the tissue sections with a quenching agent like Sodium Borohydride or using a mounting medium with an antifade and anti-bleach compound. |
| Improper Sample Preparation | Incomplete removal of blood from the tissue can cause high background due to hemoglobin's autofluorescence. Ensure thorough perfusion of the animal with a suitable buffer before tissue harvesting. |
| Non-optimal Imaging Parameters | High laser power or long exposure times can increase background noise. Optimize these settings to maximize the signal from this compound while minimizing background. |
| Contaminated Reagents or Slides | Use high-purity reagents and clean, high-quality microscope slides to avoid introducing fluorescent contaminants. |
Experimental Protocols
Protocol 1: Mouse Kidney Tissue Preparation for this compound Fluorescence Imaging
-
Animal Perfusion:
-
Anesthetize the mouse according to approved institutional protocols.
-
Perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.
-
-
Tissue Harvesting and Post-fixation:
-
Dissect the kidneys and immerse them in 4% PFA for 2-3 hours at 4°C.
-
-
Cryoprotection:
-
Transfer the fixed kidneys to a 20% sucrose solution in PBS and incubate at 4°C until the tissue sinks.
-
-
Embedding and Sectioning:
-
Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly.
-
Cut 10-20 µm thick sections using a cryostat and mount them on positively charged microscope slides.
-
-
Staining and Mounting:
-
(Optional) Perform a counterstain with a nuclear dye like DAPI, ensuring its emission spectrum does not overlap significantly with this compound.
-
Mount the sections with an antifade mounting medium.
-
Protocol 2: Optimizing Microscope Settings for this compound Detection
-
Microscope Setup:
-
Use a fluorescence microscope equipped with appropriate filter cubes for this compound (e.g., a filter set for blue excitation and green/yellow emission).
-
-
Image Acquisition Parameters:
-
Exposure Time: Start with a moderate exposure time and adjust to get a bright signal without saturating the detector.
-
Gain/ISO: Increase the gain if the signal is weak, but be aware that this can also amplify noise.
-
Laser Power (for confocal microscopy): Use the lowest laser power necessary to obtain a good signal to minimize photobleaching and phototoxicity.
-
-
Control Slides:
-
Image a control tissue section from an animal that was not administered this compound to determine the level of background autofluorescence.
-
Use this background level to set the baseline for your imaging parameters.
-
Data Presentation
Table 1: Example Titration of Microscope Acquisition Settings for Optimal Signal-to-Noise Ratio (SNR)
| Setting | Exposure Time (ms) | Gain | SNR (Arbitrary Units) | Observations |
| 1 | 100 | 1x | 2.5 | Low signal intensity. |
| 2 | 200 | 1x | 5.1 | Improved signal, low background. |
| 3 | 400 | 1x | 8.9 | Strong signal, slight increase in background. |
| 4 | 400 | 2x | 12.3 | Brightest signal, but noticeable increase in background noise. |
| 5 | 200 | 2x | 9.8 | Good compromise between signal strength and noise. |
SNR was calculated as (Mean intensity of this compound signal) / (Standard deviation of background intensity).
Visualizations
Caption: Workflow for this compound detection in tissue.
Caption: Logic for troubleshooting low S/N ratio.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent this compound (MB-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new exogenous filtration marker, and more widespread use of measured GFR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Relmapirazin Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Relmapirazin. Our goal is to help you achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am concerned about the photostability of this compound in my fluorescence-based experiments. What steps should I take to prevent photobleaching?
A1: While preparing for potential photobleaching is a standard and important consideration in fluorescence experiments, this compound has been specifically designed for high photostability.[1][2] Clinical and preclinical data highlight its "excellent chemical and photo stability" as a key feature for its use as a fluorescent tracer for glomerular filtration rate (GFR) measurement.[1][2]
Therefore, significant photobleaching of this compound itself is unlikely to be a primary issue in your experiments. If you are observing a decrease in fluorescence signal, it may be attributable to other factors in your experimental setup. We recommend reviewing the troubleshooting guide below to diagnose the potential cause.
Q2: If this compound is photostable, why am I seeing a decrease in signal intensity over time during my imaging experiment?
A2: A decrease in signal intensity may not necessarily be due to the photobleaching of this compound. Several other factors could be at play:
-
Cellular Health and Viability: In live-cell imaging, changes in cell health can lead to altered uptake, efflux, or sequestration of this compound, affecting the localized signal intensity.
-
Focal Drift: Minor shifts in the focal plane during a time-lapse experiment can result in a significant apparent decrease in signal.
-
Instrument Settings: Inconsistent illumination intensity or detector settings between acquisitions can lead to variations in measured fluorescence.
-
Reagent Concentration: Suboptimal or non-uniform concentration of this compound in the sample could lead to misleading initial measurements.
-
Phototoxicity: While this compound is stable, high-intensity light can still induce phototoxicity in the cells being studied, leading to morphological changes or cell death, which in turn would affect the fluorescence signal.[3]
Q3: What are the recommended storage and handling conditions for this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be handled as a photosensitive compound despite its high stability. It is recommended to store this compound solutions protected from light. Vials should be stored in their original cartons under refrigerated conditions, typically 2°-8°C (36°-46°F).
Troubleshooting Guide: Signal Loss in this compound Experiments
If you are experiencing unexpected signal loss, work through the following troubleshooting steps to identify the root cause.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid signal decrease across the entire field of view. | Instrument Instability (lamp flicker, laser fluctuation) | 1. Check the stability of your light source. 2. Allow the lamp/laser to warm up sufficiently before starting the experiment. 3. Use a power meter to check for laser output fluctuations. |
| Signal fades only in the specific area being illuminated. | Phototoxicity affecting cell health or morphology. | 1. Reduce the excitation light intensity to the minimum level required for a good signal-to-noise ratio. 2. Decrease the exposure time for each image acquisition. 3. Reduce the frequency of image acquisition in time-lapse experiments. |
| The image appears to go out of focus over time. | Thermal or mechanical drift of the microscope stage or objective. | 1. Ensure the microscope has acclimatized to the room temperature. 2. Use an autofocus system if available. 3. Confirm that the sample is securely mounted on the stage. |
| Initial signal intensity is lower than expected. | Suboptimal concentration or incomplete dissolution of this compound. | 1. Verify the final concentration of this compound in your experimental buffer. 2. Ensure the compound is fully dissolved before adding it to your sample. |
Experimental Protocols
Protocol 1: General Best Practices for Fluorescent Imaging
Even with a photostable compound like this compound, adopting best practices in fluorescence microscopy is crucial for high-quality, reproducible data.
Objective: To minimize potential artifacts and ensure accurate measurement of fluorescence signals.
Methodology:
-
Minimize Light Exposure: Only expose the sample to excitation light when actively acquiring an image. Use neutral density filters to reduce illumination intensity to the lowest acceptable level.
-
Optimize Acquisition Settings:
-
Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.
-
Use the shortest possible exposure time.
-
Increase detector gain or use a more sensitive detector before increasing excitation light.
-
-
Use Antifade Reagents for Fixed Samples: If you are working with fixed cells or tissues where other fluorophores are present, use a commercially available antifade mounting medium to protect those less stable dyes. Note that these are generally not suitable for live-cell imaging.
-
Control for Environmental Factors: Use an environmental chamber to maintain optimal temperature, humidity, and CO2 levels for live-cell experiments to ensure cellular health is not a confounding factor.
-
Create a Photobleach Curve for Other Dyes: If using this compound alongside other, less stable fluorophores, create a photobleaching curve for those dyes to understand their rate of signal loss under your specific experimental conditions.
Visual Guides
The following diagrams illustrate key workflows and concepts for robust fluorescence experimentation.
Caption: Standard workflow for a fluorescence microscopy experiment.
Caption: Troubleshooting flowchart for diagnosing signal loss.
References
Impact of skin pigmentation on transdermal Relmapirazin detection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing transdermal Relmapirazin detection systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it detected transdermally?
This compound is a fluorescent tracer agent, commercially known as Lumitrace®, designed for the assessment of glomerular filtration rate (GFR).[1][2][3][4] It is administered intravenously and, due to its properties of being exclusively eliminated by the kidneys with negligible protein binding or metabolism, its clearance rate from the body accurately reflects GFR.[4]
Transdermal detection is achieved using a specialized optical sensor, such as the one in the MediBeacon® Transdermal GFR System (TGFR), which is placed on the skin. This sensor emits light at a specific wavelength to excite the this compound molecules in the dermal capillaries and then measures the intensity of the emitted fluorescence over time. The rate of decrease in fluorescence intensity is proportional to the rate at which the kidneys are clearing the agent from the bloodstream.
Q2: How does skin pigmentation affect the accuracy of this compound detection?
Melanin, the primary pigment in the skin, is known to absorb light across a broad spectrum, including the wavelengths used for fluorescence excitation and emission. This absorption can potentially interfere with the accuracy of optical transdermal measurements by attenuating both the excitation light reaching the this compound and the fluorescence signal emitted back to the sensor.
However, the MediBeacon® TGFR system is designed to account for variations in skin pigmentation. Clinical studies have demonstrated a high correlation between transdermally measured GFR and the gold-standard plasma-derived GFR across a wide range of skin tones, as classified by the Fitzpatrick Skin Scale (FSS).
Q3: How does the MediBeacon® TGFR system compensate for varying skin pigmentation?
The MediBeacon® TGFR sensor employs a sophisticated multi-wavelength optical system to mitigate the effects of skin pigmentation and other potential interferents. The sensor contains light sources (LEDs) of two different wavelengths and two different light detectors. This setup allows the system to measure not only the fluorescence of the this compound tracer but also the autofluorescence of the skin and the diffuse reflectance at both the excitation and emission wavelengths. By collecting these multiple signals, the system's algorithms can compensate for the light-absorbing effects of melanin and provide an accurate GFR assessment regardless of the patient's skin tone.
Q4: What are the optimal anatomical locations for sensor placement?
The MediBeacon® TGFR sensor is typically placed on the upper chest of the subject. It is important to ensure that the chosen site is free of hair, which should be clipped (not shaved) before sensor application. The area should also be cleaned with an isopropyl alcohol wipe to ensure proper adhesion and signal quality.
Troubleshooting Guide
| Issue/Alert Message | Potential Cause(s) | Recommended Action(s) |
| Low or no fluorescence signal detected | - Incorrect sensor placement or poor skin contact.- Intravenous line infiltration or blockage, preventing this compound administration.- Sensor malfunction. | - Ensure the sensor is firmly adhered to the skin in the recommended location.- Verify the patency of the IV line and confirm that the full dose of this compound was administered.- If the issue persists, replace the sensor with a new one. |
| "Baseline Timeout" Alert | The system was unable to establish a stable baseline fluorescence reading before the injection of this compound. | - Ensure the patient is still and the sensor is securely attached.- Restart the baseline measurement process as prompted by the system. |
| "Early Lumitrace Detection" Alert | The system has detected the presence of this compound before the user has confirmed its administration. | - Confirm that this compound has not been inadvertently administered.- If it has not, restart the measurement session.- If it has, follow the on-screen prompts to proceed with the measurement. |
| "Sensor Detached" Alert | The sensor has lost contact with the skin. | - Immediately re-attach the sensor to the same location if possible.- If the sensor cannot be re-adhered, the session may need to be aborted and restarted with a new sensor. |
| Inconsistent readings in subjects with high skin pigmentation | While the system is designed to compensate for melanin, extreme variations in pigmentation or the presence of tattoos or other skin anomalies at the measurement site could potentially affect readings. | - Ensure the sensor is not placed over tattoos, scars, or areas with highly irregular pigmentation.- If possible, choose an alternative measurement site on the upper chest with more uniform skin tone. |
| Skin irritation at the sensor site | Sensitivity to the medical-grade adhesive on the sensor. | - Remove the sensor after the measurement is complete.- Clean the skin gently.- If irritation persists, consult with a healthcare professional. |
Data Presentation
The following table summarizes the performance of the MediBeacon® TGFR system in a clinical study, stratified by the Fitzpatrick Skin Scale (FSS). The "P30 Estimate" represents the percentage of transdermal GFR measurements that fall within 30% of the reference GFR measured from plasma samples.
| Fitzpatrick Skin Scale (FSS) | P30 Estimate n/N (%) |
| Type I | 37/38 (97.4%) |
| Type II | 53/56 (94.6%) |
| Type III | 52/54 (96.3%) |
| Type IV | 35/38 (92.1%) |
| Type V | 16/18 (88.9%) |
| Type VI | 4/4 (100%) |
Data adapted from the FDA Summary of Safety and Effectiveness Data for the MediBeacon® Transdermal GFR System.
Experimental Protocols
1. Subject Preparation and Sensor Placement:
-
Select a suitable site on the subject's upper chest.
-
If necessary, remove any hair from the site using clippers. Avoid shaving, as this can cause skin irritation.
-
Thoroughly clean the selected area with an isopropyl alcohol wipe and allow it to air dry completely.
-
Remove the backing from the single-use TGFR sensor and apply it firmly to the prepared site, ensuring good adhesion.
2. Baseline Fluorescence Measurement:
-
Connect the sensor to the TGFR monitor.
-
Initiate the baseline measurement sequence on the monitor. The system will measure the skin's natural autofluorescence for approximately 20 minutes to establish a stable baseline.
-
It is crucial that the subject remains still during this period to ensure an accurate baseline reading.
-
Do not administer this compound until the system indicates that the baseline has been successfully established.
3. This compound Administration and Data Acquisition:
-
Once the baseline is established, administer a single intravenous (IV) push of this compound (Lumitrace®) at the prescribed dose.
-
The TGFR system will automatically detect the increase in fluorescence and begin recording the decay curve.
-
Data acquisition will continue for a period of up to 12 to 24 hours, depending on the subject's renal function. The sensor should remain in place and undisturbed throughout the entire measurement period.
Visualizations
Caption: Melanin in the epidermis can absorb both the excitation light and the emitted fluorescence, potentially reducing the signal detected by the sensor.
Caption: Logical workflow of the TGFR system, illustrating the use of baseline and reflectance data to correct for skin-specific optical properties.
References
Technical Support Center: Relmapirazin Stability in Biological Samples
Welcome to the technical support center for relmapirazin. This resource is designed to provide researchers, scientists, and drug development professionals with guidance on ensuring the stability of this compound in frozen biological samples for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for biological samples containing this compound?
A1: For long-term storage, it is recommended to store plasma, serum, and urine samples containing this compound at -70°C or colder. While specific long-term stability data for this compound at various frozen temperatures is not publicly available, general guidelines for bioanalytical method validation recommend these temperatures to minimize degradation of small molecule analytes.[1] Storing samples at -20°C may be acceptable for shorter durations, but stability at this temperature should be verified.
Q2: How many freeze-thaw cycles can samples containing this compound undergo without compromising its integrity?
A2: The exact number of freeze-thaw cycles that this compound can tolerate without degradation has not been published. According to FDA guidelines on bioanalytical method validation, stability should be assessed for a minimum of three freeze-thaw cycles.[2][3] It is best practice to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample. If more than three cycles are anticipated, specific freeze-thaw stability studies should be conducted.
Q3: What are the signs of this compound degradation in a sample?
A3: Degradation of this compound would be detected as a decrease in its measured concentration over time or after stress conditions like freeze-thaw cycles. During analysis by ultra-performance liquid chromatography with fluorescence detection, the appearance of additional peaks in the chromatogram that were not present in the initial analysis could also indicate the formation of degradation products.
Q4: Is this compound sensitive to light during handling and storage?
A4: this compound is a fluorescent compound and is described as having excellent photo stability.[4] However, as a general precaution for fluorescent molecules, it is recommended to minimize exposure of samples to direct and intense light during handling and processing. Storing samples in amber tubes or in the dark is a good laboratory practice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased this compound concentration in stored samples | Sample degradation due to improper storage temperature or repeated freeze-thaw cycles. | Ensure samples are consistently stored at -70°C or colder. Aliquot samples to minimize freeze-thaw cycles. Conduct a stability study to determine acceptable storage duration and conditions for your specific matrix. |
| High variability in this compound measurements between aliquots of the same sample | Incomplete thawing and mixing of the sample before analysis. | Ensure the entire aliquot is completely thawed at room temperature or 2-8°C. Thoroughly vortex the sample before taking a subsample for analysis to ensure homogeneity. |
| Unexpected peaks in the chromatogram | Formation of degradation products or contamination. | Review the sample handling and storage history. If degradation is suspected, re-evaluate the storage conditions and freeze-thaw limits. If contamination is a possibility, review the sample collection and processing procedures. |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in Frozen Plasma
This protocol is based on general guidelines for bioanalytical method validation.
-
Sample Preparation:
-
Obtain a pool of blank human plasma.
-
Spike the plasma with this compound to achieve low and high concentration levels (e.g., quality control samples at low QC and high QC levels).
-
Aliquot the spiked plasma into multiple single-use tubes.
-
-
Storage:
-
Store the aliquots at the intended storage temperature (e.g., -20°C and -80°C).
-
-
Analysis:
-
At time zero (baseline), analyze a set of freshly prepared standards and several aliquots of the low and high QC samples to determine the initial concentration.
-
At subsequent time points (e.g., 1, 3, 6, 12 months), retrieve a set of low and high QC samples from storage.
-
Allow the samples to thaw completely at room temperature, and mix them thoroughly.
-
Analyze the thawed QC samples against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
Calculate the mean concentration of the stored QC samples at each time point.
-
The mean concentration should be within ±15% of the baseline concentration for the analyte to be considered stable.
-
Protocol for Assessing Freeze-Thaw Stability of this compound in Frozen Plasma
-
Sample Preparation:
-
Prepare low and high concentration QC samples in plasma as described for the long-term stability study.
-
-
Freeze-Thaw Cycles:
-
Freeze the QC sample aliquots at the intended storage temperature for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a minimum of three cycles.
-
-
Analysis:
-
After the final thaw, analyze the QC samples against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
The mean concentration of the freeze-thaw samples should be within ±15% of the baseline (time zero) concentration.
-
Quantitative Data Summary
As specific stability data for this compound is not publicly available, the following table illustrates the expected format for presenting stability results based on FDA guidelines. The acceptance criteria are based on the mean concentration of stability samples being within ±15% of the nominal concentration.
Table 1: Illustrative Long-Term Stability Data for this compound in Human Plasma at -80°C
| Time Point | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % of Nominal | Pass/Fail |
| Baseline | Low QC | 50 | 49.5 | 99.0% | Pass |
| High QC | 500 | 505.0 | 101.0% | Pass | |
| 3 Months | Low QC | 50 | 48.0 | 96.0% | Pass |
| High QC | 500 | 490.0 | 98.0% | Pass | |
| 6 Months | Low QC | 50 | 47.5 | 95.0% | Pass |
| High QC | 500 | 510.0 | 102.0% | Pass | |
| 12 Months | Low QC | 50 | 46.0 | 92.0% | Pass |
| High QC | 500 | 485.0 | 97.0% | Pass |
Table 2: Illustrative Freeze-Thaw Stability Data for this compound in Human Plasma
| Number of Cycles | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % of Nominal | Pass/Fail |
| 3 Cycles | Low QC | 50 | 48.5 | 97.0% | Pass |
| High QC | 500 | 508.0 | 101.6% | Pass | |
| 5 Cycles | Low QC | 50 | 47.0 | 94.0% | Pass |
| High QC | 500 | 495.0 | 99.0% | Pass |
Visualizations
Mechanism of this compound Renal Clearance
This compound is a fluorescent tracer agent designed for the measurement of glomerular filtration rate (GFR). Its mechanism of action is its clearance from the bloodstream by the kidneys.
Caption: Renal clearance pathway of this compound.
Experimental Workflow for this compound Stability Assessment
The following workflow outlines the key steps in assessing the stability of this compound in biological samples.
Caption: Workflow for this compound stability testing.
References
Technical Support Center: Addressing Autofluorescence in Relmapirazin Kidney Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Relmapirazin for kidney imaging. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to autofluorescence and achieve high-quality imaging data.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound in kidney tissue.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence obscuring the this compound signal. | Endogenous Autofluorescence: Kidney tissue has high levels of endogenous fluorophores like collagen, elastin, NADH, and lipofuscin.[1] Diseased kidneys may have increased autofluorescence from injured cells and protein casts.[2] | Spectral Separation: this compound has an excitation maximum around 440 nm and an emission maximum around 560 nm.[1] Whenever possible, select imaging channels that minimize overlap with the known emission spectra of common autofluorescent species. Chemical Quenching: Treat tissue sections with an autofluorescence quencher. Sudan Black B (0.1% in 70% ethanol) is effective for both frozen and paraffin-embedded sections.[2][3] Commercial reagents like TrueVIEW™ are also available and can reduce autofluorescence from various sources. Photobleaching: Expose the tissue to a high-intensity light source before imaging to selectively destroy autofluorescent molecules. Use Far-Red Fluorophores: If performing multicolor imaging alongside this compound, choose secondary antibodies conjugated to fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is generally lower in this range. |
| Fixation-Induced Autofluorescence: Aldehyde fixatives like formalin can induce autofluorescence. | Optimize Fixation: Use the lowest concentration and shortest duration of fixative necessary for adequate tissue preservation. Consider using a non-aldehyde-based fixative if compatible with your experimental goals. Quenching: Treat with sodium borohydride (NaBH₄) to reduce aldehyde-induced autofluorescence. | |
| Red Blood Cell Autofluorescence: Heme in red blood cells is a significant source of autofluorescence. | Perfusion: If possible, perfuse the animal with PBS prior to tissue fixation to remove blood. | |
| Weak this compound signal. | Suboptimal Imaging Settings: Incorrect excitation/emission filter selection or low laser power/exposure time. | Optimize Microscope Settings: Ensure your microscope is configured to excite near 440 nm and capture emission around 560 nm for this compound. Adjust laser power and exposure time to maximize signal-to-noise. |
| Photobleaching of this compound: this compound is reported to have good photostability, but excessive exposure to excitation light can still cause signal loss. | Minimize Light Exposure: Reduce the time the sample is exposed to the excitation light. Use the lowest laser power that provides an adequate signal. | |
| Low Tracer Concentration in Tissue: Insufficient dose or timing of imaging post-injection. | Consult Dosing Protocols: Refer to established protocols for appropriate this compound dosage and imaging time windows to ensure adequate concentration in the kidney. | |
| Non-specific signal in control tissue (no this compound). | Autofluorescence: The inherent fluorescence of the kidney tissue itself. | Image Unstained Controls: Always image an unstained section of kidney tissue using the same settings as your experimental samples to establish the baseline level and spectral properties of autofluorescence. This will help in setting appropriate thresholds and in planning for autofluorescence reduction strategies. |
| Difficulty separating this compound signal from autofluorescence in multi-channel imaging. | Spectral Overlap: The emission spectrum of this compound may overlap with the broad emission of endogenous fluorophores. | Spectral Unmixing: If your imaging system is equipped for it, use spectral imaging and linear unmixing. This technique acquires the entire emission spectrum at each pixel and can computationally separate the this compound signal from the autofluorescence "fingerprint". |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in kidney imaging?
This compound (also known as MB-102) is a fluorescent tracer agent designed for the measurement of glomerular filtration rate (GFR). It has properties ideal for a GFR marker, including negligible protein binding and exclusive renal excretion. Its fluorescence allows for optical monitoring of kidney function.
Q2: What are the primary sources of autofluorescence in kidney tissue?
The primary sources of autofluorescence in the kidney include:
-
Extracellular matrix components: Collagen and elastin.
-
Cellular components: NAD(P)H, flavins, and lipofuscin (age-related pigment).
-
Red blood cells: Due to the presence of heme.
-
Fixation: Aldehyde fixatives like formalin can create fluorescent cross-links.
-
Pathological changes: Injured tubulointerstitial cells and protein casts in diseased kidneys can exhibit strong autofluorescence.
Q3: What are the excitation and emission wavelengths for this compound?
This compound is excited at approximately 440 nm and has a broad emission maximum around 560 nm.
Q4: Can I use DAPI with this compound?
Yes, but with caution. DAPI excites in the UV range and emits in the blue range. While spectrally distinct from this compound, the kidney's natural autofluorescence is often strong in the blue and green channels, which can interfere with the DAPI signal. Careful selection of filters and the use of autofluorescence quenching techniques are recommended.
Q5: Is it better to use frozen or paraffin-embedded sections to reduce autofluorescence?
Both frozen and formalin-fixed paraffin-embedded (FFPE) sections exhibit autofluorescence. The choice of preparation method will likely depend on other experimental requirements. However, some quenching methods may have different efficacies depending on the preparation. For instance, 70% ethanol, the solvent for Sudan Black B, was shown to reduce autofluorescence on frozen sections but not on paraffin sections.
Q6: How does spectral unmixing work to remove autofluorescence?
Spectral unmixing is a powerful technique available on some confocal or multispectral microscopes. It involves capturing the full emission spectrum of the sample at each pixel. By providing the microscope software with a "pure" spectrum of the autofluorescence (from an unstained control section) and the spectrum of this compound, an algorithm can mathematically separate the contribution of each to the total signal, effectively removing the autofluorescence background.
Quantitative Data Summary
Table 1: Spectral Properties of this compound and Common Autofluorescent Species in Kidney
| Substance | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound (MB-102) | ~440 | ~560 | Fluorescent GFR tracer. |
| Collagen | 300-450 | 400-500 | Major contributor to blue/green autofluorescence. |
| Elastin | 350-450 | 420-520 | Similar spectrum to collagen. |
| NAD(P)H | ~340 | ~460 | Metabolic coenzyme, contributes to blue autofluorescence. |
| Flavins | ~450 | ~530 | Metabolic coenzyme, contributes to green/yellow autofluorescence. |
| Lipofuscin | Broad (UV to green) | Broad (Green to red) | Age-related pigment with a very broad emission spectrum. |
Table 2: Comparison of Autofluorescence Reduction Methods
| Method | Principle | Advantages | Disadvantages |
| Sudan Black B | A lipophilic dye that absorbs broadly, masking autofluorescence. | Simple, cost-effective, and highly effective for lipofuscin and other sources. | Can introduce its own background fluorescence in far-red channels. |
| Sodium Borohydride (NaBH₄) | Chemical reduction of aldehyde groups formed during fixation. | Effective for reducing fixation-induced autofluorescence. | Can have variable effects and may increase red blood cell autofluorescence. |
| Photobleaching | Intense light exposure selectively destroys fluorescent molecules. | No chemical additions are required. | Can be time-consuming and risks photobleaching the target fluorophore (this compound). |
| Spectral Unmixing | Computational separation of overlapping emission spectra. | Highly specific and can remove autofluorescence without chemical treatment. | Requires specialized imaging hardware and software. |
Experimental Protocols
Protocol 1: Sudan Black B Staining to Reduce Autofluorescence in Kidney Sections
This protocol is adapted from studies demonstrating the effectiveness of Sudan Black B in reducing renal tissue autofluorescence.
-
Deparaffinize and Rehydrate (for FFPE sections):
-
Immerse slides in xylene (or a xylene substitute) 2 times for 5 minutes each.
-
Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Prepare Sudan Black B (SBB) Solution:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Stir for at least 30 minutes and filter through a 0.2 µm filter to remove undissolved particles.
-
-
SBB Incubation:
-
Immerse the slides in the 0.1% SBB solution for 10-20 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the slides thoroughly to remove excess SBB. This can be done with three 5-minute washes in PBS containing a mild detergent like 0.02% Tween 20.
-
A final rinse with PBS is recommended.
-
-
Proceed with Imaging:
-
Mount the coverslip with an appropriate mounting medium and proceed with imaging this compound.
-
Protocol 2: Spectral Imaging and Linear Unmixing
This is a general workflow for using spectral unmixing to separate the this compound signal from autofluorescence. Specific steps will vary based on the microscope manufacturer's software.
-
Prepare Samples:
-
Prepare your this compound-treated kidney tissue sections.
-
Crucially, prepare an unstained control kidney section processed in the exact same way (fixation, sectioning, etc.) but without this compound administration.
-
-
Acquire Reference Spectra:
-
On the spectral confocal microscope, first, image the unstained control section.
-
Select a region with prominent autofluorescence.
-
Perform a "lambda scan" to acquire the full emission spectrum of the autofluorescence. Save this as your "Autofluorescence" reference spectrum.
-
Next, if possible, image a pure solution of this compound or a region in a lightly stained sample with a very high signal-to-noise ratio to acquire its reference spectrum. Save this as the "this compound" spectrum.
-
-
Acquire Experimental Image:
-
Place your experimental slide (with this compound) on the microscope.
-
Perform a lambda scan of your region of interest. This will create an image stack where each pixel contains spectral information.
-
-
Perform Linear Unmixing:
-
Open the linear unmixing software module.
-
Load the acquired lambda stack from your experimental sample.
-
Assign the previously saved reference spectra ("Autofluorescence" and "this compound") to the unmixing algorithm.
-
Execute the unmixing process. The software will generate separate images, one showing the calculated intensity of the this compound signal and another showing the intensity of the autofluorescence, effectively separating the two.
-
Visualizations
Caption: Experimental workflow for kidney imaging with this compound, including autofluorescence mitigation steps.
Caption: Decision tree for troubleshooting high background fluorescence in this compound kidney imaging.
References
- 1. Characterization of MB-102, a New Fluorescent Tracer Agent for Point-of-Care Renal Function Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent this compound (MB-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Calibration of the MediBeacon System for Relmapirazin
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the MediBeacon Transdermal Glomerular Filtration Rate (TGFR) system with the fluorescent tracer agent Relmapirazin (also known as Lumitrace®)[1][2]. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reliable data collection during your experiments.
System Overview
The MediBeacon TGFR system is a novel, non-invasive technology designed to measure Glomerular Filtration Rate (GFR) at the point of care[3][4]. The system works by transdermally detecting the fluorescence of an administered tracer agent, this compound, as it is cleared from the body by the kidneys[1]. A sensor placed on the skin measures the intensity of the fluorescence, and the rate of its decrease is used to calculate the GFR.
This compound (MB-102) is a fluorescent tracer specifically designed for GFR measurement. It exhibits key characteristics such as negligible protein binding and no metabolites in vivo, ensuring that its clearance from the plasma is an accurate representation of GFR.
Frequently Asked Questions (FAQs)
Q1: Does the MediBeacon TGFR monitor or sensor require user calibration?
A1: No, the MediBeacon TGFR monitor and sensors do not require calibration by the user. The system is designed to be ready for use out of the box.
Q2: What is the purpose of the 20-minute baseline reading before injecting this compound?
A2: The initial 20-minute period allows the transdermal sensor to gather background fluorescence data from the skin before the tracer is introduced. This baseline is crucial for the system's algorithms to accurately calculate the GFR.
Q3: Can the MediBeacon system be used on all skin tones?
A3: Yes, the TGFR system has been designed and validated to assess GFR across the full range of human skin colors, as quantified by the Fitzpatrick Skin Phototype scale.
Q4: What are the approved patient populations for the MediBeacon TGFR system?
A4: The system is intended for assessing GFR in adult patients with both normal and impaired renal function. However, it has been specifically validated in patients with stable renal function. It is not approved for patients with a GFR below 15 ml/min/1.73 m², a GFR above 120 ml/min/1.73 m², patients on dialysis, or those who are anuric.
Q5: How is this compound administered, and what is the clearance mechanism?
A5: this compound is administered as a single intravenous bolus injection. It is a water-soluble fluorescent tracer that is exclusively excreted by the kidneys.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow.
| Issue/Alert | Potential Cause(s) | Recommended Action(s) |
| "Agent Not Detected" Alert | - IV line failure or improper administration of this compound.- Insufficient time elapsed since injection.- Sensor or monitor malfunction. | - Verify the integrity of the IV line and confirm that the full dose was administered.- Ensure you have waited the appropriate amount of time for the agent to circulate.- If the issue persists, restart the session with a new sensor. If the problem continues, contact MediBeacon support. |
| "Sensor Detached" Alert | - The sensor has lifted from the skin surface.- Excessive patient movement.- Adhesive failure due to skin moisture or oils. | - Immediately re-secure the sensor to the original position. If the adhesive is compromised, a new sensor and a new session will be required.- Advise the subject to remain as still as possible during the measurement period.- Ensure the skin is clean and dry before initial sensor placement. |
| High Signal Noise or Erratic Readings | - Ambient light interference.- Poor sensor contact with the skin.- Electromagnetic interference from nearby equipment. | - Ensure the sensor is covered and shielded from direct light.- Check that the sensor is fully adhered to the skin without any gaps.- Move any potential sources of electromagnetic interference away from the MediBeacon monitor and sensor. |
| Inconsistent GFR Results in a Longitudinal Study | - Variations in subject hydration status.- Changes in subject's medication that could affect renal function.- Inconsistent sensor placement between sessions. | - Standardize hydration protocols for subjects before each measurement.- Document any changes in medication or diet that could influence GFR.- Mark the sensor placement site to ensure consistency across multiple sessions. |
| "Low Battery" Alert | - The monitor's battery is depleted. | - Connect the monitor to a power source immediately. The device can typically continue the session while charging. |
Experimental Protocols
Protocol 1: Standard GFR Measurement with MediBeacon TGFR and this compound
This protocol outlines the standard procedure for a single GFR measurement session.
-
Subject Preparation: Ensure the subject is in a comfortable, resting position. The skin at the intended sensor site (typically the upper chest) should be clean and dry. Clip any hair if necessary.
-
Sensor Placement: Firmly apply the single-use TGFR sensor to the prepared skin site. Ensure the entire adhesive surface is in contact with the skin.
-
System Initialization: Connect the sensor to the TGFR monitor. Power on the monitor and follow the on-screen prompts to begin a new session.
-
Baseline Measurement: The system will automatically begin a baseline measurement period, which typically lasts for about 20 minutes. The subject should remain still during this time.
-
This compound Administration: Once the monitor indicates that the baseline is complete, administer the prepared dose of this compound via an intravenous line.
-
Data Acquisition: The monitor will then continuously record the transdermal fluorescence signal as the kidneys clear the this compound. The duration of this phase can be up to several hours.
-
Session Completion: The monitor's algorithm will analyze the fluorescence decay curve and calculate the GFR. The final "Average Session GFR" will be displayed upon completion.
-
Data Export: The collected data can be exported from the monitor for further analysis using MediBeacon's software, such as MB Lab or MediBeacon Studio.
Protocol 2: Generating a this compound Standard Curve for In Vitro Assays
For researchers wishing to perform in vitro experiments or validate plasma concentrations, generating a standard curve is essential.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline). Protect the solution from light.
-
Serial Dilutions: Perform a series of dilutions to create a range of known this compound concentrations. The range should encompass the expected concentrations in your experimental samples.
-
Fluorescence Measurement: Using a plate reader or fluorometer, measure the fluorescence intensity of each standard. Use excitation and emission wavelengths appropriate for this compound.
-
Blank Subtraction: Measure the fluorescence of a "blank" sample (buffer only) and subtract this value from all standard readings.
-
Standard Curve Generation: Plot the background-subtracted fluorescence intensity (y-axis) against the known this compound concentrations (x-axis).
-
Linear Regression: Perform a linear regression analysis on the data points that fall within the linear range of detection. The resulting equation (y = mx + c) will allow you to determine the concentration of unknown samples based on their fluorescence.
Visualizations
Caption: Workflow for GFR measurement using the MediBeacon system.
References
Technical Support Center: Relmapirazin Fluorescence Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on potential interference in Relmapirazin fluorescence measurement.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
This compound has a peak excitation wavelength of 440 nm and a peak emission wavelength of 560 nm.[1] It is crucial to set your fluorometer or plate reader to these specific wavelengths to achieve maximum signal intensity and sensitivity.
Q2: What is the known stability of this compound under typical experimental conditions?
This compound is designed to have excellent chemical and photostability.[1][2] It is formulated in a phosphate-buffered saline solution at a physiological pH of 7.3, indicating its stability in standard biological buffers.[1]
Q3: Does this compound's fluorescence change with pH?
While this compound is formulated to be stable at physiological pH, significant deviations from this range could potentially affect its fluorescence. For many fluorescent molecules, pH changes can alter the ionization state of the fluorophore, leading to shifts in the fluorescence spectrum or changes in intensity. It is recommended to maintain a stable pH environment, ideally around 7.3, during measurements.
Q4: Is this compound susceptible to photobleaching?
This compound has been engineered for excellent photostability, meaning it is resistant to photochemical destruction upon exposure to light.[1] However, all fluorophores will eventually photobleach under prolonged or high-intensity illumination. It is good practice to minimize light exposure to the sample when not actively measuring to ensure signal consistency, especially in time-lapse experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence measurements in a question-and-answer format.
Issue 1: Low or no fluorescence signal.
-
Question: I am not detecting a strong fluorescence signal from my this compound sample. What could be the cause?
-
Answer:
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths on your instrument are set to 440 nm and 560 nm, respectively.
-
Instrument Settings: Ensure the gain or sensitivity settings on your fluorometer or plate reader are appropriately adjusted. For low concentrations, a higher gain setting may be necessary. Also, check that the light source is properly aligned and functioning.
-
Low Concentration: The concentration of this compound in your sample may be below the detection limit of your instrument. Consider preparing a dilution series to create a standard curve and determine the linear range of detection for your setup.
-
Quenching: A substance in your sample matrix could be quenching the fluorescence of this compound. See the section on Fluorescence Quenching for more details.
-
Issue 2: High background fluorescence.
-
Question: My blank or control samples show a high fluorescence signal, interfering with my measurements. How can I reduce this?
-
Answer:
-
Solvent/Buffer Fluorescence: The solvent or buffer you are using may be intrinsically fluorescent. Test a sample of the pure solvent/buffer to assess its background fluorescence at the this compound excitation and emission wavelengths. If it is high, consider using a different, non-fluorescent solvent or HPLC-grade water for your buffers.
-
Contaminated Labware: Cuvettes, microplates, or pipette tips may be contaminated with fluorescent substances. Ensure all labware is thoroughly cleaned or use new, disposable items. For microplate assays, using black, opaque plates can significantly reduce background fluorescence compared to transparent plates.
-
Autofluorescence from Biological Samples: If you are working with biological matrices (e.g., cell lysates, plasma), endogenous molecules can contribute to autofluorescence. In such cases, including a "no this compound" control is essential to subtract the background signal.
-
Issue 3: Signal intensity is decreasing over time.
-
Question: I observe a steady decline in the fluorescence signal during repeated measurements of the same sample. What is happening?
-
Answer:
-
Photobleaching: Although this compound is photostable, continuous exposure to the excitation light can lead to photobleaching. To minimize this, reduce the exposure time, decrease the intensity of the excitation light if possible, and avoid unnecessary measurements.
-
Evaporation: In open formats like microplates, solvent evaporation can concentrate the sample, but can also lead to changes in the local environment of the fluorophore that may decrease fluorescence. Ensure plates are properly sealed if incubated for extended periods.
-
Temperature Effects: Changes in temperature can affect fluorescence intensity. Ensure your samples and instrument are thermally equilibrated before starting measurements.
-
Issue 4: Unexpected shifts in the excitation or emission spectrum.
-
Question: The peak excitation or emission wavelength I am observing is different from the expected 440/560 nm. Why would this occur?
-
Answer:
-
Solvent Effects: The polarity of the solvent can influence the fluorescence spectrum of a molecule. While this compound is intended for use in aqueous environments, using a significantly different solvent system could cause a spectral shift.
-
High Concentration (Inner Filter Effect): At very high concentrations, the sample itself can absorb the excitation or emitted light, leading to a distortion of the spectrum and a non-linear relationship between concentration and fluorescence intensity. This is known as the inner filter effect. Diluting the sample is the most effective way to mitigate this.
-
Presence of Interfering Substances: A contaminating fluorescent molecule with different spectral properties could be contributing to the signal.
-
Quantitative Data Summary
| Property | Value | Reference |
| Peak Excitation Wavelength | 440 nm | |
| Peak Emission Wavelength | 560 nm | |
| Recommended pH | 7.3 | |
| Protein Binding | Negligible | |
| Photostability | Excellent |
Experimental Protocols
General Protocol for this compound Fluorescence Measurement
This protocol provides a general workflow for measuring the fluorescence of this compound using a fluorometer or microplate reader.
1. Instrument Setup:
- Turn on the instrument and allow the light source to warm up for the manufacturer-recommended time to ensure stable output.
- Set the excitation wavelength to 440 nm and the emission wavelength to 560 nm.
- Adjust the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal, while wider slits increase the signal but may reduce specificity. A good starting point is 5 nm for both.
- Set the gain or sensitivity to an appropriate level. This may require some initial optimization with a known concentration of this compound.
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.3).
- Prepare a series of dilutions from the stock solution to create a standard curve. This is crucial for quantifying unknown samples and ensuring measurements are within the linear range of the instrument.
- Prepare a "blank" sample containing only the buffer or solvent used to dilute the this compound. This will be used to measure and subtract the background fluorescence.
3. Measurement:
- Transfer the blank sample to a clean cuvette or the well of a black microplate.
- Place the sample in the instrument and record the fluorescence reading. This is your background value.
- Measure the fluorescence of your this compound standards, starting from the lowest concentration.
- Measure the fluorescence of your unknown samples.
- It is recommended to take multiple readings for each sample and average them to improve accuracy.
4. Data Analysis:
- Subtract the average background fluorescence from all your standard and unknown sample readings.
- Plot the background-corrected fluorescence intensity of your standards against their known concentrations to generate a standard curve.
- Use the equation of the linear regression from your standard curve to calculate the concentration of this compound in your unknown samples.
Visualizations
Caption: Experimental workflow for this compound fluorescence measurement.
Caption: Troubleshooting decision tree for common fluorescence issues.
Caption: Mechanisms of fluorescence quenching.
References
Relmapirazin dose-response curve analysis in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with relmapirazin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MB-102) is a fluorescent tracer agent designed for the measurement of glomerular filtration rate (GFR).[1][2][3][4][5] Its mechanism of action is not based on interaction with a specific receptor or signaling pathway. Instead, it is a water-soluble, biologically inert molecule that is freely filtered by the glomeruli in the kidneys and is neither secreted nor reabsorbed by the renal tubules. Its rate of clearance from the plasma is therefore directly proportional to the GFR.
Q2: Is this compound a TrkB agonist?
Current scientific literature does not support the classification of this compound as a TrkB (Tropomyosin receptor kinase B) agonist. Extensive research has characterized this compound as a fluorescent tracer for renal function assessment. There is no available evidence to suggest that it interacts with the TrkB receptor or modulates its signaling pathway.
Q3: What are the key properties of this compound for in vitro and in vivo GFR assessment?
This compound has been specifically engineered with several key properties that make it suitable for GFR measurement. These are summarized in the table below.
| Property | Description | Reference |
| High Water Solubility | Ensures good distribution in aqueous environments. | |
| Negligible Protein Binding | Allows for free filtration by the glomeruli. | |
| No Significant Metabolism | The compound remains intact as it passes through the body. | |
| No Tubular Secretion or Reabsorption | Clearance is solely dependent on glomerular filtration. | |
| Chemical and Photostability | Maintains its fluorescent properties for reliable detection. | |
| Biologically Inert | Does not exert pharmacological effects. |
Q4: Can I use this compound in cell-based assays to study signaling pathways?
Given that this compound is designed to be biologically inert, it is not an appropriate tool for studying receptor-mediated signaling pathways in cell-based assays. Its utility lies in its properties as a tracer for physiological processes like renal filtration.
Troubleshooting Guides
Issue 1: High background fluorescence in my in vitro assay.
-
Possible Cause: Impurities in the buffer or media.
-
Solution: Use high-purity, filtered buffers and media. Check the autofluorescence of all assay components before adding this compound.
-
-
Possible Cause: Non-specific binding of this compound to assay components (e.g., plasticware).
-
Solution: Pre-treat plates or tubing with a blocking agent like bovine serum albumin (BSA), if compatible with the experimental design. Evaluate different types of microplates or tubing to find one with low binding characteristics.
-
-
Possible Cause: Incorrect filter set on the fluorescence reader.
-
Solution: Ensure that the excitation and emission wavelengths on the fluorescence reader are optimized for this compound. Consult the manufacturer's specifications for the exact spectral properties.
-
Issue 2: Inconsistent or non-reproducible fluorescence readings.
-
Possible Cause: Photobleaching of this compound.
-
Solution: Minimize the exposure of this compound solutions to light. Use a fluorescence reader with a shutter to control excitation light exposure during measurements.
-
-
Possible Cause: Temperature fluctuations affecting fluorescence intensity.
-
Solution: Ensure that all samples and the fluorescence reader are at a stable, controlled temperature throughout the experiment.
-
-
Possible Cause: Pipetting errors leading to inaccurate concentrations.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a standard curve for this compound in the same buffer as your experimental samples to ensure accuracy.
-
Issue 3: Apparent loss of this compound in an in vitro kidney model (e.g., microfluidic device).
-
Possible Cause: Adsorption of this compound to the materials of the device.
-
Solution: Perfuse the device with a blocking solution prior to the experiment. Characterize the adsorption properties of the materials used in your device with this compound.
-
-
Possible Cause: Leakage from the in vitro system.
-
Solution: Carefully check the integrity of all connections and seals in your experimental setup before introducing this compound.
-
Experimental Protocols & Visualizations
Experimental Workflow: In Vitro GFR Measurement using this compound
The following diagram outlines a generalized workflow for assessing the clearance of this compound in an in vitro model of renal filtration.
Mechanism of Action: this compound Clearance
This diagram illustrates the physiological principle behind the use of this compound for GFR measurement.
References
Technical Support Center: Minimizing Variability in Relmapirazin-Based GFR Measurements
Welcome to the technical support center for Relmapirazin-based Glomerular Filtration Rate (GFR) measurements. This resource is designed for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common issues and minimize variability.
I. Troubleshooting Guides
This section provides solutions to potential problems you may encounter during your this compound-based GFR measurements, for both plasma-based and transdermal methods.
Plasma-Based GFR Measurement Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| High inter-subject variability in GFR values | Physiological differences: Underlying kidney conditions, hydration status, or recent medication can affect GFR.[1] | Ensure subjects are adequately hydrated and have fasted overnight. Document all concomitant medications. Exclude subjects with recent use of NSAIDs (within 3 days) or significant recent blood loss.[2] |
| Inaccurate Dosing: Incorrect intravenous administration of this compound. | Administer this compound as a slow intravenous push over 30-60 seconds, followed immediately by a 10 mL saline flush to ensure the full dose reaches circulation.[2] | |
| Inconsistent results from the same subject | Variability in blood sampling time: Inconsistent timing of blood draws can significantly impact the pharmacokinetic analysis. | Strictly adhere to the blood sampling schedule. Use a synchronized timer and record the exact time of each draw. |
| Sample Hemolysis: Release of intracellular components from red blood cells can interfere with the fluorescent signal.[3] | Use proper phlebotomy techniques to minimize hemolysis. Avoid vigorous shaking of blood tubes. Centrifuge samples promptly to separate plasma. Visually inspect plasma for any reddish discoloration. | |
| Lower than expected GFR values | Incomplete urine collection (for urinary clearance method): Underestimation of total this compound excretion. | Provide clear instructions to subjects for complete 12 or 24-hour urine collection. Use collection containers with preservatives if necessary. |
| Incorrect pharmacokinetic model: Using a one-compartment model when a two-compartment model is more appropriate for this compound clearance. | Utilize a standard two-compartment pharmacokinetic assessment for GFR calculation from plasma concentration data. |
Transdermal GFR Measurement (MediBeacon® TGFR System) Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| System Error or Failure to Establish Baseline | Improper sensor placement: Poor contact with the skin, placement over hair, scars, or tattoos. | Ensure the sensor is placed on a clean, dry, and flat area of the upper chest. Clip any hair at the site. Avoid areas with significant scarring, tattoos, or altered pigmentation. |
| Patient movement during baseline reading: The system requires a stable period to establish a baseline fluorescence. | Instruct the subject to remain still for at least 20 minutes after sensor placement while the system establishes a baseline. | |
| "Agent Not Detected" or "Agent Detected Too Early" Alert | IV administration issue: Incomplete or delayed injection of this compound. | Ensure proper IV access and administer the full dose as a bolus followed by a saline flush. |
| Sensor detachment: The sensor has lifted from the skin. | Re-secure the sensor with medical tape or replace it if the adhesive is compromised. | |
| High signal noise or erratic readings | Interference from ambient light: The sensor is not properly shielded from external light sources. | Ensure the sensor is securely attached and covered by clothing. |
| Skin-related factors: Melanin, hemoglobin, and tissue autofluorescence can interfere with the signal. | The MediBeacon® TGFR system is designed to compensate for a range of skin tones (Fitzpatrick Skin Scale I-VI). However, ensure the chosen skin area is free from bruising or unusual pigmentation. | |
| Patient movement: Excessive movement during the measurement period. | While the system can compensate for light activity, encourage the subject to remain relatively still during the measurement period. | |
| Inaccurate GFR reading compared to plasma method | Use of topical products: Lotions, creams, or tanning sprays on the skin can interfere with the optical measurement. | Instruct subjects to avoid applying any topical products to the upper chest area for at least 24 hours before the measurement. |
| Dynamic renal function: The transdermal system is validated for patients with stable renal function. | This method may not be suitable for patients with rapidly changing kidney function. |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for GFR measurement?
A1: this compound (also known as MB-102 or Lumitrace) is a fluorescent tracer agent designed for measuring GFR. It is considered an ideal filtration marker because it exhibits negligible protein binding, is not metabolized by the body, and is exclusively eliminated by the kidneys through glomerular filtration without tubular secretion or reabsorption.
Q2: What is the mechanism of action of this compound in GFR measurement?
A2: this compound is an inert molecule that, once injected into the bloodstream, is freely filtered by the glomeruli in the kidneys. The rate at which it is cleared from the blood is directly proportional to the glomerular filtration rate. By measuring the decrease in this compound concentration in the plasma over time, or the rate of its appearance in urine, the GFR can be accurately calculated.
Q3: How should this compound (Lumitrace) be stored?
A3: this compound injection should be stored at controlled room temperature. It is a sterile, pyrogen-free, clear, orangish solution and should be protected from light. Unused portions must be discarded.
Q4: Are there any known drug interactions with this compound?
A4: There are no specific drug-drug interaction studies published for this compound. However, it is recommended to avoid co-administration of drugs that are activated by light at wavelengths of approximately 440 nm (excitation) and 560 nm (emission). Additionally, the presence of this compound may interfere with certain clinical laboratory tests, such as B-Type Natriuretic Peptide (BNP), where a decrease of around 20% has been observed in in-vitro testing. It is advised not to perform other clinical laboratory tests while this compound is in the patient's system (up to 72 hours in renally-impaired patients).
Q5: What are the main sources of variability in this compound GFR measurements?
A5: For plasma-based measurements, variability can arise from inaccurate dosing, inconsistent blood draw timing, and sample hemolysis. For transdermal measurements, key factors include improper sensor placement, patient movement, and interference from skin characteristics (melanin, hemoglobin) and topical products. Physiological factors such as hydration status and use of certain medications (e.g., NSAIDs) can also impact GFR and introduce variability in both methods.
Q6: What pharmacokinetic model should be used for GFR calculation from plasma samples?
A6: A standard two-compartment pharmacokinetic model is recommended for calculating GFR from this compound plasma concentration data.
III. Experimental Protocols
Detailed Protocol for Plasma-Based GFR Measurement
This protocol is based on methodologies used in clinical trials of this compound.
1. Subject Preparation:
-
Subjects should be in a fasting state (overnight fast).
-
Ensure adequate hydration.
-
Record all concomitant medications. Exclude subjects with a history of NSAID use within the last 3 days.
-
Obtain and record the subject's body weight.
2. This compound Administration:
-
Establish intravenous access.
-
Administer this compound (1.5 mg/kg of body weight) as an intravenous injection over 30 seconds.
-
Immediately follow with a 10 mL normal saline flush administered intravenously over 30 seconds.
3. Blood Sampling:
-
Collect serial blood samples in appropriate anticoagulant tubes (e.g., EDTA).
-
A typical blood sampling schedule is as follows: pre-dose (0 minutes), and at 5, 10, 15, 30, 60, 90, 120, 180, 240, 300, 360, 480, 600, and 720 minutes post-dose.
-
Record the exact time of each blood draw.
4. Sample Handling and Processing:
-
Gently invert blood collection tubes to ensure proper mixing with the anticoagulant.
-
Centrifuge blood samples promptly to separate plasma.
-
Visually inspect the plasma for hemolysis.
-
Store plasma samples frozen at -20°C or below until analysis.
5. Measurement of this compound Concentration:
-
Analyze the plasma samples to determine the concentration of this compound using a validated fluorescence detection method.
6. GFR Calculation:
-
Use a standard two-compartment pharmacokinetic analysis software to calculate the GFR from the plasma concentration versus time data.
IV. Data Presentation
Table 1: Factors Influencing this compound-Based GFR Measurements
| Factor | Potential Impact on GFR Measurement | Mitigation Strategy |
| Patient Hydration | Dehydration can temporarily decrease GFR. | Ensure consistent and adequate hydration before and during the study. |
| NSAID Use | Can cause a temporary reduction in GFR. | Discontinue NSAID use at least 3 days prior to the GFR measurement. |
| Recent Blood Loss | Significant blood loss can alter renal hemodynamics. | Exclude subjects with a recent history of significant blood or plasma donation/loss. |
| Hemolysis | Can interfere with fluorescence detection in plasma samples. | Employ proper phlebotomy and sample handling techniques. |
| Skin Pigmentation (Transdermal) | Melanin can absorb excitation and emission light. | The MediBeacon® TGFR system is designed to account for a wide range of skin tones. Ensure proper sensor placement on an area with uniform pigmentation. |
| Topical Skin Products (Transdermal) | Can interfere with the optical sensor's readings. | Instruct subjects to avoid lotions, creams, and tanning products on the measurement area. |
V. Visualizations
Diagram 1: this compound's Mechanism as a GFR Marker
Caption: this compound is freely filtered at the glomerulus and not secreted or reabsorbed by the tubules.
Diagram 2: Experimental Workflow for Plasma-Based GFR Measurement
Caption: Workflow for determining GFR using plasma concentrations of this compound.
Diagram 3: Troubleshooting Logic for Transdermal GFR Measurement
Caption: A decision tree for troubleshooting inaccurate transdermal GFR measurements.
References
Validation & Comparative
A Head-to-Head Comparison: Relmapirazin vs. Iohexol for Glomerular Filtration Rate (GFR) Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of Glomerular Filtration Rate (GFR) is paramount in assessing kidney function. While iohexol has long been a reliable exogenous filtration marker, the novel fluorescent agent relmapirazin presents a promising alternative. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate GFR measurement agent for clinical and research settings.
Executive Summary
A recent clinical study directly comparing this compound to iohexol for GFR measurement has demonstrated a near-perfect correlation between the two agents.[1] this compound, a fluorescent compound, is designed for point-of-care GFR measurement and possesses desirable characteristics such as negligible protein binding, minimal metabolism, and no tubular secretion.[1] Iohexol is a well-established, non-ionic, water-soluble contrast agent that is also primarily eliminated from the body through glomerular filtration.[2][3][4] This comparison guide delves into the quantitative data from comparative studies, outlines the experimental protocols, and provides a visual representation of the renal clearance pathway and experimental workflow.
Quantitative Data Comparison
A pivotal clinical study involving 120 adults with a wide range of kidney function (from normal to Stage 4 chronic kidney disease) provides robust data on the comparative accuracy of this compound and iohexol. The key findings are summarized in the table below.
| Performance Metric | This compound vs. Iohexol | Source |
| Linear Regression (r²) | 0.99 | |
| Bland-Altman Analysis (Mean Difference) | -0.7 mL/min | |
| Bland-Altman Limits of Agreement | -7.0 to +5.6 mL/min | |
| Urinary Recovery | Greater than or equal to iohexol |
The near-perfect linear regression correlation (r²=0.99) indicates a very strong positive association between the GFR measurements obtained with this compound and iohexol. Furthermore, the Bland-Altman analysis confirms a high degree of agreement between the two methods, with a small mean bias and narrow limits of agreement.
Experimental Protocols
The methodologies employed in the key comparative study are detailed below to provide a clear understanding of the experimental conditions.
Comparative GFR Measurement Protocol (this compound vs. Iohexol)
-
Subject Enrollment: 120 adult subjects with eGFR values ranging from normal to Stage 4 chronic kidney disease were recruited across three clinical sites.
-
Agent Administration: Each subject received consecutive intravenous bolus injections of this compound and iohexol.
-
Blood Sampling: Serial blood samples were collected from each subject over a 12-hour period following the injections.
-
Urine Collection: Urine was collected for the entire 12-hour study period to determine the amount of each administered agent excreted.
-
Concentration Measurement: Plasma concentrations of both this compound and iohexol were measured.
-
GFR Calculation: The plasma GFR for each agent was determined using a standard two-compartment pharmacokinetic assessment.
Visualizing the Process: Diagrams
To further clarify the concepts and workflows, the following diagrams have been generated using the DOT language.
Mechanism of Action: Glomerular Filtration
Both this compound and iohexol are effective GFR markers because they are primarily cleared from the bloodstream by the kidneys through glomerular filtration. This means they are freely filtered from the blood in the glomeruli and are not significantly secreted or reabsorbed by the renal tubules. This property ensures that their clearance rate from the plasma is a direct reflection of the GFR.
This compound was specifically designed to have these characteristics, including negligible protein binding and a lack of in vivo metabolites, which contribute to its accuracy as a GFR tracer. Iohexol, a low-osmolar contrast agent, also exhibits these pharmacokinetic properties, making it a suitable and widely used marker for GFR measurement.
Conclusion
The available evidence strongly supports that this compound is a highly accurate and reliable agent for GFR measurement, demonstrating excellent agreement with the established method using iohexol. Its favorable characteristics, designed for point-of-care use, may offer advantages in clinical settings. For researchers and drug development professionals, both agents provide a robust means of assessing renal function. The choice between them may depend on specific study requirements, availability, and the need for a fluorescent versus a radiographic contrast agent. The strong correlation between the two provides confidence in the interchangeability of these markers for accurate GFR determination.
References
- 1. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent this compound (MB-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Iohexol? [synapse.patsnap.com]
- 4. Iohexol Clearance for the Determination of Glomerular Filtration Rate: 15 Years’ Experience in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Relmapirazin and Inulin Clearance for Glomerular Filtration Rate Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Relmapirazin, a novel fluorescent tracer agent, with the gold-standard, inulin, for the determination of Glomerular Filtration Rate (GFR). While direct comparative clinical data between this compound and inulin is not yet available, this document presents a comprehensive analysis based on this compound's validation against iohexol, a widely accepted surrogate for inulin in GFR measurement. The information herein is intended to support researchers and drug development professionals in understanding the pharmacokinetic properties and experimental validation of this compound as a marker for renal clearance.
Introduction to GFR Markers: this compound and Inulin
The accurate measurement of GFR is crucial for the diagnosis and management of kidney disease, as well as for dose adjustments of renally cleared drugs. An ideal GFR marker is a substance that is freely filtered at the glomerulus and is neither reabsorbed nor secreted by the renal tubules.
Inulin , a naturally occurring polysaccharide, has long been considered the gold standard for GFR measurement[1][2]. Its clearance from plasma is equivalent to the GFR because it is not protein-bound, is freely filtered, and is not subject to tubular processing[1][3]. However, the use of inulin in clinical practice is limited due to the cumbersome nature of the constant infusion method required to maintain a steady-state plasma concentration[2].
This compound (also known as MB-102 or Lumitrace) is a novel fluorescent small molecule developed for GFR measurement. It is designed to possess the characteristics of an ideal GFR marker, including negligible protein binding, a lack of in-vivo metabolism, and minimal tubular secretion. Its fluorescent properties allow for transdermal detection, offering a potential for a less invasive and more point-of-care-friendly GFR assessment.
Comparative Analysis: this compound vs. Iohexol Clearance
Clinical validation of this compound has been established through rigorous comparison with iohexol clearance. Iohexol is a non-radioactive contrast agent whose renal clearance is well-correlated with that of inulin, making it a reliable surrogate for GFR determination in clinical research.
A multicenter clinical study involving 120 adult subjects with a wide range of kidney function, from normal to Stage 4 chronic kidney disease, demonstrated a strong correlation between the GFR measured by this compound and that measured by iohexol.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the comparative study of this compound and iohexol clearance.
| Parameter | This compound | Iohexol | Correlation/Agreement |
| Number of Subjects | 120 | 120 | N/A |
| GFR Measurement Method | Plasma Clearance (Two-Compartment Model) | Plasma Clearance (Two-Compartment Model) | N/A |
| Correlation Coefficient (r²) | - | - | 0.99 |
| Mean Difference (Bland-Altman) | - | - | -0.7 mL/min |
| Limits of Agreement (Bland-Altman) | - | - | -7.0 to +5.6 mL/min |
| Urinary Recovery (% of dose) | ≥ Iohexol | Data not specified | This compound recovery was greater than or equal to that of iohexol |
Experimental Protocols
The following is a detailed methodology for the clinical study comparing this compound and iohexol clearance for GFR determination.
Study Design
A multi-center, open-label, single-sequence study was conducted in 120 adult subjects with estimated GFR (eGFR) values ranging from normal to Stage 4 chronic kidney disease.
Materials and Methods
-
Subject Enrollment: Participants were recruited across three clinical sites.
-
Tracer Administration: Each subject received consecutive intravenous bolus injections of this compound and iohexol.
-
Blood Sampling: Serial blood samples were collected from each participant over a 12-hour period following the administration of the tracer agents.
-
Urine Collection: A complete urine collection was performed for the entire 12-hour study duration to quantify the amount of administered drug excreted in the urine.
-
Sample Analysis: Plasma concentrations of this compound and iohexol were measured at each time point.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each agent was analyzed using a standard two-compartment pharmacokinetic model to determine the plasma clearance, which represents the measured GFR (mGFR).
-
Statistical Analysis:
-
Linear Regression: The correlation between the GFR values obtained with this compound and iohexol was assessed using linear regression analysis to calculate the coefficient of determination (r²).
-
Bland-Altman Analysis: A Bland-Altman plot was constructed to evaluate the agreement between the two GFR measurement methods, determining the mean difference and the limits of agreement.
-
Visualizations
Renal Clearance Pathway of an Ideal GFR Marker
The following diagram illustrates the physiological handling of an ideal GFR marker like inulin or this compound by the nephron.
References
- 1. Creatinine and urea clearances compared to inulin clearance in preterm and mature babies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of inulin, iothalamate, and 99mTc-DTPA for measurement of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent this compound (MB-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Advanced Kidney Imaging
For Researchers, Scientists, and Drug Development Professionals
The in vivo imaging of renal function and pathology is a critical component of nephrology research and drug development. Fluorescent probes offer a powerful tool for the non-invasive, real-time visualization of dynamic processes within the kidney. This guide provides a comparative analysis of various fluorescent probes for kidney imaging, focusing on their application in assessing glomerular filtration rate (GFR), detecting acute kidney injury (AKI), and monitoring renal fibrosis.
I. Quantitative Comparison of Fluorescent Probes
The selection of a fluorescent probe is dictated by the specific application, the imaging modality, and the desired photophysical properties. Near-infrared (NIR) probes, particularly those in the NIR-II window (1000-1700 nm), are advantageous for in vivo imaging due to their deeper tissue penetration and higher signal-to-background ratios (SBRs)[1][2].
| Probe Name | Type | Target/Application | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Signal-to-Background Ratio (SBR) | Key Features |
| IVISense GFR 680 | 'Always On' NIR-I | Glomerular Filtration Rate (GFR) | 670[3] | 685[3] | Not specified | Not specified | Inulin-based, cleared by glomerular filtration[3]. |
| FITC-Sinistrin | 'Always On' Visible | Glomerular Filtration Rate (GFR) | ~490 | ~520 | Not specified | Not specified | Inulin analogue, used for transdermal GFR measurement. |
| 1-DPA2 | Activatable NIR-I | Acute Kidney Injury (AKI), Apoptosis | ~780 | 808 | Not specified | High | Targets phosphatidylserine and caspase-3, activated during apoptosis. |
| RP-SC | Ratiometric NIR-I | Acute Kidney Injury (AKI) | Not specified | Not specified | Not specified | Not specified | Responds to H₂O₂ and targets Kidney Injury Molecule-1 (KIM-1). |
| CDIR2 | 'Always On' NIR-II | Kidney Dysfunction | 770 | 1050 | 2.2% (in PBS) | High | High renal clearance efficiency. |
| Label-Free (SHG/FLIM) | - | Renal Fibrosis | 920 (for SHG) | - | - | High | Non-invasive quantification of collagen deposition. |
II. Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable data in fluorescence kidney imaging. Below are representative protocols for key applications.
A. Glomerular Filtration Rate (GFR) Measurement using IVISense GFR 680
This protocol outlines the non-invasive measurement of GFR in mice using the commercially available NIR probe, IVISense GFR 680.
Animal Model: Male CD-1 mice (6-8 weeks old).
Probe Preparation and Administration:
-
Reconstitute lyophilized IVISense GFR 680 in sterile PBS to a final concentration of 20 µM.
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the probe solution (2 nmol) intravenously via the tail vein.
-
Record the precise time of injection.
Imaging:
-
Immediately after injection, place the mouse in a fluorescence imaging system equipped for tomography.
-
Acquire images of the heart region at 1, 5, 15, 30, and 45 minutes post-injection.
-
Use an appropriate filter set for the probe (e.g., Excitation: 670 nm, Emission: 685 nm).
Data Analysis:
-
Quantify the fluorescence intensity in the heart region at each time point.
-
The rate of fluorescence decay from the blood circulation is proportional to the GFR.
-
Calculate GFR using a two-compartment pharmacokinetic model.
B. Detection of Acute Kidney Injury (AKI) with 1-DPA2 Probe
This protocol describes the use of the activatable probe 1-DPA2 to image apoptosis in a mouse model of cisplatin-induced AKI.
Animal Model: BALB/c mice.
Induction of AKI:
-
Administer a single intraperitoneal injection of cisplatin (20 mg/kg body weight).
-
Allow the injury to develop for 24 to 72 hours.
Probe Administration and Imaging:
-
Inject 5 nmol of 1-DPA2 probe intravenously into the tail vein of both control and cisplatin-treated mice.
-
At 2 hours post-injection, anesthetize the mice and acquire whole-body NIR fluorescence images.
-
Use an imaging system with excitation and emission filters appropriate for the probe (e.g., Excitation: ~780 nm, Emission: 808 nm).
Ex Vivo Analysis:
-
After in vivo imaging, euthanize the mice and excise the kidneys and other major organs.
-
Image the explanted organs to confirm the localization of the fluorescent signal.
C. Imaging of Renal Fibrosis using Two-Photon Microscopy
This protocol outlines a label-free method for quantifying collagen deposition in the kidney using Second Harmonic Generation (SHG) microscopy, a form of two-photon microscopy.
Animal Model: Mouse model of unilateral ureteral obstruction (UUO) to induce fibrosis.
Tissue Preparation:
-
Euthanize the mouse and perfuse the kidneys with PBS followed by 4% paraformaldehyde.
-
Excise the kidneys and fix them in 4% paraformaldehyde overnight.
-
Embed the kidneys in paraffin and section them at 5 µm thickness.
Imaging:
-
Use a two-photon microscope equipped with a tunable femtosecond laser.
-
Set the excitation wavelength to 920 nm to generate a strong SHG signal from fibrillar collagen.
-
Acquire z-stacks of the kidney cortex to obtain three-dimensional images of the collagen network.
Data Analysis:
-
Quantify the SHG signal intensity and the area of collagen deposition using image analysis software.
-
Compare the extent of fibrosis between control and UUO kidneys.
III. Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of fluorescent probes is essential for interpreting imaging results accurately.
A. Apoptosis Detection by 1-DPA2 Probe in Acute Kidney Injury
The 1-DPA2 probe is designed to detect two key biomarkers of apoptosis: the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of caspase-3. In healthy cells, PS is located on the inner side of the cell membrane. During apoptosis, PS flips to the outer surface. Caspase-3 is a key executioner enzyme in the apoptotic cascade. The probe consists of a NIR fluorophore quenched by a quencher molecule. The fluorophore is linked to a caspase-3 cleavage sequence and a PS-targeting moiety. In the presence of apoptotic cells, the probe binds to externalized PS, and the linker is cleaved by active caspase-3, releasing the quencher and activating the fluorescence signal.
B. Detection of Kidney Injury Molecule-1 (KIM-1) and Oxidative Stress in AKI
The ratiometric probe RP-SC is designed to detect AKI by targeting two key markers: Kidney Injury Molecule-1 (KIM-1), a protein that is highly upregulated in injured proximal tubule cells, and hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) produced during oxidative stress. The probe is composed of a KIM-1 targeting moiety and two fluorophores that respond differently to the presence of H₂O₂. Upon binding to KIM-1 on the surface of injured renal cells, the probe is internalized. In the presence of intracellular H₂O₂, one of the fluorophores is activated, leading to a change in the ratio of the two emission signals, which can be quantified to assess the level of injury.
IV. Experimental Workflows
Visualizing the entire experimental workflow can aid in planning and execution of in vivo imaging studies.
A. Workflow for GFR Measurement
B. Workflow for AKI Detection
C. Workflow for Renal Fibrosis Imaging
References
A Comparative Guide to the Accuracy of Glomerular Filtration Rate (GFR) Measurement in Chronic Kidney Disease Models: Relmapirazin vs. Standard Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Relmapirazin, a novel fluorescent tracer agent, for the measurement of Glomerular Filtration Rate (GFR) against established methods in the context of Chronic Kidney Disease (CKD). Accurate GFR assessment is paramount in CKD for diagnosis, staging, progression monitoring, and drug dosage adjustments. This document offers an objective evaluation of the performance of this compound and its alternatives, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate GFR measurement modality for their needs.
Introduction to this compound for GFR Measurement
This compound (also known as MB-102 or Lumitrace®) is not a therapeutic agent for chronic kidney disease, but rather a diagnostic tool. It is a fluorescent tracer agent designed for the accurate measurement of GFR.[1][2] this compound is intended for use with the MediBeacon™ Transdermal GFR Measurement System, which allows for a real-time, minimally invasive assessment of kidney function at the point of care.
The principle behind this compound's use is its physiological handling by the kidneys. Following intravenous administration, this compound is freely filtered by the glomeruli and is neither secreted nor reabsorbed by the renal tubules.[1] Its clearance from the blood is therefore directly proportional to the GFR. The MediBeacon™ system measures the rate of decrease in fluorescence of this compound through the skin, providing a calculated GFR value.
Comparative Accuracy of GFR Measurement Methods in Chronic Kidney Disease
The accuracy of any GFR measurement method is critically evaluated by comparing it to a gold-standard reference method. In clinical research, the plasma clearance of an exogenous filtration marker like iohexol is considered a reference standard. This section compares the accuracy of this compound-based GFR measurement with iohexol clearance and commonly used estimated GFR (eGFR) equations based on endogenous markers.
This compound vs. Iohexol Plasma Clearance
A pivotal clinical study involving 120 adults with a range of kidney function from normal to Stage 4 CKD directly compared GFR measured by this compound plasma clearance to that measured by iohexol plasma clearance.[1] The results demonstrated a very high degree of correlation and agreement between the two methods.
Table 1: Performance of this compound vs. Iohexol for GFR Measurement [1]
| Performance Metric | Result |
| Correlation Coefficient (r²) | 0.99 |
| Mean Difference (Bias) | -0.7 mL/min |
| Limits of Agreement (Bland-Altman) | -7.0 to +5.6 mL/min |
A key finding from the study was that the accuracy of GFR determined by this compound was independent of the CKD stage. This suggests that this compound is a reliable GFR marker across a wide spectrum of renal function.
Estimated GFR (eGFR) from Endogenous Markers
In routine clinical practice, GFR is most often estimated using equations that are based on serum levels of endogenous markers, primarily creatinine and cystatin C. The most widely used equation is the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.
Table 2: Comparative Accuracy of eGFR Equations vs. Measured GFR (mGFR) in CKD
| GFR Estimation Method | Key Findings on Accuracy (P30*) | Bias and Precision |
| CKD-EPI Creatinine | P30 values generally range from 80% to 90%. Accuracy can be lower in certain populations and at higher GFRs. | Tends to have less bias than the older MDRD equation, especially at GFR >60 mL/min/1.73 m². However, it can still exhibit bias, with a tendency to overestimate GFR in some populations. |
| CKD-EPI Cystatin C | Generally shows slightly better or comparable accuracy to creatinine-based equations, with P30 values often above 85%. | Equations using only cystatin C tend to have small biases. |
| CKD-EPI Creatinine-Cystatin C | Combining creatinine and cystatin C in the eGFR equation has been shown to improve accuracy, with P30 values often exceeding 90%. | The combined equation generally provides the most accurate estimation by reducing bias compared to equations using either marker alone. |
*P30 refers to the percentage of eGFR values that fall within 30% of the measured GFR.
It is important to note that the accuracy of eGFR equations can be influenced by non-GFR determinants of the endogenous markers, such as muscle mass and diet for creatinine.
Experimental Protocols
GFR Measurement using this compound and the MediBeacon™ System
The protocol for GFR measurement using this compound with the MediBeacon™ Transdermal GFR Measurement System is designed for ease of use at the point of care.
-
Sensor Placement: A disposable optical sensor is placed on the patient's skin, typically on the upper arm or chest.
-
Baseline Reading: The system takes a baseline reading of the skin's natural fluorescence.
-
This compound Administration: A single intravenous bolus of this compound is administered.
-
Transdermal Monitoring: The sensor continuously monitors the fluorescence of this compound in the skin as it is cleared from the body by the kidneys.
-
GFR Calculation: The system's algorithm analyzes the rate of fluorescence decay to calculate the GFR in real-time. The duration of monitoring can vary from a few hours to longer periods depending on the patient's kidney function.
GFR Measurement using Iohexol Plasma Clearance
Iohexol plasma clearance is a well-established reference method for GFR measurement that requires multiple blood samples.
-
Baseline Sample: A baseline blood sample is collected before the administration of iohexol.
-
Iohexol Administration: A precisely known amount of iohexol is administered as an intravenous bolus.
-
Serial Blood Sampling: A series of blood samples are collected at specific time points after iohexol administration. The timing and number of samples can vary depending on the patient's expected GFR, but typically range from 2 to 8 hours post-injection.
-
Sample Analysis: The concentration of iohexol in the plasma of each sample is measured using techniques such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The GFR is calculated from the plasma iohexol concentrations over time using a one- or two-compartment pharmacokinetic model. The area under the plasma concentration-time curve (AUC) is used to determine the clearance rate.
Visualizations
Experimental Workflow for this compound GFR Measurement
Caption: Workflow for GFR measurement using the this compound/MediBeacon™ system.
Comparison of GFR Measurement Methodologies
Caption: Relationship between different GFR measurement methodologies.
Conclusion
This compound, in conjunction with the MediBeacon™ Transdermal GFR Measurement System, presents a highly accurate method for determining GFR in patients with chronic kidney disease. Its performance shows excellent correlation and agreement with the established reference standard of iohexol plasma clearance, and its accuracy is maintained across different stages of CKD. While estimated GFR equations based on creatinine and cystatin C are valuable for routine clinical screening and monitoring, direct measurement of GFR using an exogenous marker like this compound offers superior accuracy, which can be crucial for clinical trials, drug development, and precise management of patients with CKD. The minimally invasive and point-of-care nature of the this compound system offers significant advantages in terms of patient convenience and efficiency of GFR assessment.
References
A Comparative Guide to Glomerular Filtration Rate (GFR) Measurement: Featuring Relmapirazin and Other Key Exogenous Markers
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of the Glomerular Filtration Rate (GFR) is paramount in preclinical and clinical research for evaluating kidney function and the nephrotoxic potential of new chemical entities. This guide provides a comprehensive comparison of Relmapirazin, a novel fluorescent GFR marker, with established alternatives such as inulin, iohexol, iopromide, and fluorescently-labeled sinistrin. The information is presented to assist researchers in selecting the most appropriate GFR measurement method for their specific needs across different species.
Data Presentation: Comparison of GFR Markers
The following tables summarize the key characteristics and performance of various exogenous markers for GFR measurement.
Table 1: General Characteristics of GFR Markers
| Feature | This compound (MB-102) | Inulin | Iohexol | Iopromide | FITC-Sinistrin |
| Marker Type | Fluorescent Pyrazine Derivative | Polysaccharide (Fructan) | Iodinated Contrast Medium | Iodinated Contrast Medium | Fluorescently-labeled Polysaccharide |
| Detection Method | Fluorescence | Colorimetric/Enzymatic | HPLC, X-ray Fluorescence | X-ray Fluorescence | Fluorescence |
| Protein Binding | Negligible[1] | Negligible | Low[2][3] | Low | Negligible |
| Tubular Secretion/Reabsorption | Negligible[1][4] | None (Gold Standard) | Negligible | Negligible | None |
| Metabolism | Negligible in vivo | Not metabolized | Not metabolized | Not metabolized | Not metabolized |
| Primary Route of Elimination | Renal | Renal | Renal | Renal | Renal |
Table 2: Application and Performance Across Species
| Species | This compound (MB-102) | Inulin | Iohexol | FITC-Sinistrin |
| Human | Validated against iohexol (r²=0.99) | Gold Standard, but cumbersome | Widely used, well-validated | Used in research settings |
| Rat | Preclinical data not widely published | Gold Standard, widely used in research | Validated against inulin (r=0.792) | Validated, transcutaneous methods available |
| Mouse | Preclinical data not widely published | Used, but technically challenging | Validated, simplified methods available | Validated, transcutaneous methods available |
| Dog | Preclinical data not widely published | Used in research | Validated and used in clinical practice | Feasibility for transcutaneous measurement shown |
| Cat | Preclinical data not widely published | Used in research | Validated and used in clinical practice | Feasibility for transcutaneous measurement shown |
Experimental Protocols
Detailed methodologies for the key GFR measurement techniques are provided below.
This compound with Transdermal GFR Measurement System
This protocol is based on the clinical trial methodology and the intended use of the MediBeacon® Transdermal GFR Measurement System.
-
Animal Preparation: Acclimatize the animal to the experimental conditions. Depending on the species and institutional guidelines, the animal may be conscious or anesthetized. For transdermal measurement, a small area of skin (e.g., on the back or ear) is shaved and cleaned.
-
Sensor Placement: A reusable transdermal sensor with a disposable adhesive ring is placed on the prepared skin area. The sensor is connected to a monitor to record baseline fluorescence.
-
This compound Administration: A single intravenous (IV) bolus of this compound (e.g., 130 mg in humans, dose to be determined for animal models) is administered.
-
Data Acquisition: The transdermal sensor continuously measures the fluorescence signal from this compound in the skin as it is cleared from the body by the kidneys. The data is transmitted to the monitor.
-
GFR Calculation: The monitor's software uses proprietary algorithms to analyze the fluorescence decay curve and calculate the transdermal GFR (tGFR). The system provides a real-time or near-real-time GFR value. For validation, plasma samples can be collected at timed intervals to determine plasma-derived GFR using a two-compartment pharmacokinetic model.
Inulin Clearance (Constant Infusion Method in Rats)
This protocol is a standard method for determining the gold-standard GFR in anesthetized rats.
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane). Place catheters in the femoral artery (for blood sampling), femoral vein (for infusion), and bladder (for urine collection).
-
Inulin Infusion: Administer a bolus loading dose of inulin (e.g., 100 mg/kg) via the femoral vein, followed by a constant intravenous infusion (e.g., 1 mL/hr per 100g body weight of a 5 mg/mL solution). Allow for an equilibration period of 1-2 hours.
-
Sample Collection: Collect urine via the bladder catheter over timed periods (e.g., three 20-minute intervals). Collect blood samples from the arterial catheter at the midpoint of each urine collection period.
-
Sample Analysis: Centrifuge blood samples to obtain plasma. Measure the inulin concentration in plasma and urine samples using a colorimetric or enzymatic assay.
-
GFR Calculation: Calculate GFR for each collection period using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration. The final GFR is the average of the values from the multiple clearance periods.
Iohexol Plasma Clearance (Simplified Method in Conscious Rats)
This protocol describes a simplified method that reduces animal stress and technical complexity.
-
Animal Preparation: No anesthesia or catheterization is required. The rat is conscious and freely moving in its cage.
-
Iohexol Administration: Administer a single intravenous bolus of iohexol (e.g., 129.4 mg) into a tail vein.
-
Blood Sampling: Collect small volume blood samples (e.g., 15 µL) from a tail tip prick at specific time points (e.g., 20, 40, 120, and 140 minutes post-injection).
-
Sample Analysis: Determine the concentration of iohexol in the blood or plasma samples using High-Performance Liquid Chromatography (HPLC).
-
GFR Calculation: Calculate the GFR using a one-compartment model based on the plasma disappearance curve of iohexol. A correction factor may be applied to align the results with the two-compartment model.
FITC-Sinistrin Transcutaneous Measurement (in Conscious Mice)
This protocol outlines a minimally invasive method for GFR measurement in conscious mice.
-
Animal Preparation: Anesthetize the mouse briefly with isoflurane to shave a small area on its back.
-
Device Placement: Attach a miniaturized fluorescence detector to the shaved skin using a double-sided adhesive patch. Allow the mouse to regain consciousness in its home cage. The device will record a baseline skin fluorescence reading.
-
FITC-Sinistrin Administration: Administer a single intravenous bolus of FITC-sinistrin (e.g., 5.6 mg/100 g body weight) via the tail vein.
-
Data Acquisition: The device continuously records the fluorescence decay of FITC-sinistrin through the skin for a set period (e.g., 1-2 hours) while the mouse is freely moving.
-
GFR Calculation: Download the data from the device to a computer. The GFR is calculated from the half-life of the slow exponential excretion phase of the fluorescence decay curve using a species-specific conversion factor.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for different GFR measurement techniques.
Caption: Experimental workflows for GFR measurement techniques.
Caption: Evaluation of GFR markers against ideal characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Iohexol Clearance for Determination of Glomerular Filtration Rate in Rats Induced to Acute Renal Failure | PLOS One [journals.plos.org]
- 3. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcutaneous Assessment of Renal Function in Conscious Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Relmapirazin and Other GFR Tracers for Researchers and Drug Development Professionals
A comprehensive guide to the performance, experimental protocols, and comparative data of the novel fluorescent GFR tracer, Relmapirazin, against established alternatives.
The accurate measurement of the Glomerular Filtration Rate (GFR) is crucial in clinical research and drug development for assessing kidney function. While several tracers are available, the emergence of this compound (also known as MB-102 or Lumitrace®) presents a novel fluorescent, non-radioactive alternative.[1][2] This guide provides a detailed head-to-head comparison of this compound with other commonly used GFR tracers, supported by experimental data and detailed protocols to aid researchers in their selection of the most appropriate tracer for their needs.
This compound: A Fluorescent Tracer for Point-of-Care GFR Measurement
This compound is a pyrazine-based compound engineered for GFR measurement with several desirable characteristics, including high fluorescence, negligible protein binding, a lack of in-vivo metabolites, and minimal tubular secretion.[3][4] It is a component of the MediBeacon® Transdermal GFR Measurement System, which allows for real-time, non-invasive GFR assessment by measuring the tracer's fluorescence decay through an optical skin sensor.[5]
Head-to-Head Comparison: this compound vs. Iohexol
A pivotal clinical study provides a direct comparison between this compound and the well-established GFR tracer, iohexol. The study involved 120 adult subjects with a wide range of kidney function, from normal to Stage 4 Chronic Kidney Disease (CKD).
Quantitative Data Summary
| Parameter | This compound | Iohexol | Key Findings |
| Correlation (r²) | 0.99 | Reference | A near-perfect linear correlation was observed between the GFR values measured by the two tracers. |
| Bland-Altman Agreement | Mean difference of -0.7 mL/min | Reference | The limits of agreement were -7.0 to +5.6 mL/min, confirming strong agreement between the two methods. |
| Urinary Recovery | ≥ Iohexol | Reference | The percentage of the administered dose of this compound recovered in the urine was equal to or greater than that of iohexol. |
| Adverse Events | No severe adverse events reported | Not specified in abstracts | This compound was found to be safe and well-tolerated. |
Experimental Protocol: this compound vs. Iohexol Clinical Validation Study
Objective: To validate this compound as a GFR tracer by comparing its plasma clearance to that of iohexol in subjects with a broad range of renal function.
Study Population: 120 adult subjects with GFR ranging from normal to Stage 4 CKD. Approximately 50% of subjects had a Fitzpatrick Skin Scale value of I-III (lighter skin) and 50% had a value of IV-VI (darker skin).
Tracer Administration:
-
This compound (MB-102) and iohexol (Omnipaque™ 300) were administered intravenously in consecutive boluses.
-
The dose for this compound was 1.5 mg/kg of body weight.
-
The standard dose of 5 mL was used for iohexol.
Sample Collection:
-
Serial blood samples were collected at intervals over a 12-hour period following administration of the tracers.
-
Urine was collected for the entire 12-hour study period to measure the amount of administered dose excreted.
GFR Calculation:
-
Plasma concentrations of this compound and iohexol were measured from the collected blood samples.
-
The plasma GFR for each agent was determined using a standard two-compartment pharmacokinetic assessment.
Comparison with Other GFR Tracers
While direct head-to-head studies between this compound and other tracers like inulin, iothalamate, and 99mTc-DTPA are not yet available, a comparative overview of their properties is presented below.
| Feature | This compound | Iohexol | Inulin | Iothalamate | 99mTc-DTPA |
| Method of Detection | Fluorescence | X-ray contrast/HPLC | Colorimetry/HPLC | Radioactivity/HPLC | Radioactivity |
| Radioactivity | No | No | No | Yes (125I) | Yes (99mTc) |
| Administration | IV bolus | IV bolus | Constant infusion or bolus | IV bolus | IV bolus |
| Point-of-Care Potential | High (transdermal detection) | Moderate | Low | Moderate | Moderate |
| Protein Binding | Negligible | Low | Negligible | Low | Low |
| Tubular Secretion | Negligible | Minimal | Negligible | Minimal | Minimal |
Visualizing the Workflow and Mechanism
To further elucidate the application and underlying principles of this compound as a GFR tracer, the following diagrams are provided.
References
- 1. This compound, a new exogenous filtration marker, and more widespread use of measured GFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MediBeacon receives regulatory approval to sell the Transdermal GFR System in China - BioSpace [biospace.com]
- 3. Clinical validation of the novel fluorescent glomerular filtration rate tracer agent this compound (MB-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. mearis.cms.gov [mearis.cms.gov]
A Comparative Guide to Validating Intestinal Permeability Assays: Featuring Relmapirazin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Relmapirazin-based intestinal permeability assays with established alternative methods. The information presented is intended to assist researchers in selecting the most appropriate assay for their specific research needs, with a focus on objective performance data and detailed experimental protocols. Increased intestinal permeability, often referred to as "leaky gut," is implicated in a variety of diseases, making its accurate measurement crucial for both basic research and clinical drug development.
Comparative Analysis of Intestinal Permeability Assays
The selection of an intestinal permeability assay depends on various factors, including the research question, the model system (in vivo, ex vivo, or in vitro), and the desired throughput and endpoint. This section provides a comparative overview of the this compound-based assay against the Dual-Sugar Absorption Test (DSAT), Caco-2 cell permeability assays, and the Lucifer yellow assay.
Quantitative Data Summary
The following table summarizes the key quantitative performance metrics for each assay. It is important to note that direct head-to-head comparative studies for all parameters are limited, and some data may be study-specific.
| Feature | This compound Assay | Dual-Sugar Absorption Test (DSAT) | Caco-2 Permeability Assay | Lucifer Yellow Assay |
| Principle | In vivo measurement of the urinary excretion of an orally administered fluorescent probe (this compound). | In vivo measurement of the urinary ratio of two orally administered, non-metabolized sugars (e.g., Lactulose and Rhamnose). | In vitro measurement of the transport of a test compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium. | In vitro or in vivo measurement of the passage of a fluorescent probe (Lucifer yellow) across an epithelial barrier. |
| Primary Endpoint | Cumulative urinary percent excretion of this compound. | Lactulose to Rhamnose (or Mannitol) ratio (L/R) in urine. | Apparent permeability coefficient (Papp) in cm/s.[1][2] | Apparent permeability coefficient (Papp) or percentage of probe transported. |
| Correlation with DSAT | Urinary recovery of this compound correlates well with lactulose recovery (r-squared = 0.83).[3] | Gold standard for in vivo assessment. | Generally good correlation for passively transported drugs. | Used as a marker for paracellular permeability, often in conjunction with other assays. |
| Throughput | Moderate | Low to Moderate | High | High |
| Invasiveness | Minimally invasive (oral administration, urine collection). | Minimally invasive (oral administration, urine collection). | Not applicable (in vitro). | Minimally invasive (in vivo) or not applicable (in vitro). |
| Reproducibility | High (fluorescent detection). | Can be variable due to factors like diet and gut motility.[4][5] | Generally high with standardized protocols. | Generally high. |
| Cost | Potentially lower than DSAT due to simplified analysis. | Can be costly due to specialized sugar analysis (e.g., HPLC or GC). | Moderate to high, depending on cell culture and analytical instrumentation. | Moderate, requires a fluorescence plate reader. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of intestinal permeability assays. This section provides protocols for the this compound-based assay and its key alternatives.
This compound-Based Intestinal Permeability Assay Protocol (In Vivo)
This protocol is based on a first-in-human study assessing gut permeability in Crohn's disease patients.
Materials:
-
This compound (MB-102) solution for oral administration.
-
Sterile water.
-
Urine collection containers.
-
Fluorometer for analyzing urine samples.
Procedure:
-
Subject Preparation: Subjects should fast for at least 8 hours prior to the assay.
-
Oral Administration: Administer an oral dose of this compound (e.g., 1.5 or 3.0 mg/kg of body weight) dissolved in a defined volume of sterile water.
-
Urine Collection: Collect urine samples at baseline (pre-dose) and at specified time points post-administration (e.g., 0-2h, 2-4h, 4-6h, 6-8h, 8-12h, and 12-24h).
-
Sample Analysis: Measure the concentration of this compound in each urine sample using a fluorometer with the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the cumulative urinary percent excretion of the administered this compound dose over the collection period. This value serves as the measure of intestinal permeability.
Dual-Sugar Absorption Test (DSAT) Protocol (In Vivo)
Materials:
-
Lactulose and L-rhamnose (or D-mannitol) powders.
-
Sterile water.
-
Urine collection containers.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for sugar analysis.
Procedure:
-
Subject Preparation: Subjects should fast overnight.
-
Oral Administration: Administer an oral solution containing a known amount of lactulose (e.g., 5 g) and L-rhamnose (e.g., 2 g) dissolved in water.
-
Urine Collection: Collect all urine for a defined period, typically 5 to 24 hours.
-
Sample Analysis: Measure the concentration of lactulose and rhamnose in the pooled urine sample using HPLC or GC.
-
Data Analysis: Calculate the ratio of the percentage of lactulose excreted to the percentage of rhamnose excreted (L/R ratio). An elevated L/R ratio indicates increased intestinal permeability.
Caco-2 Cell Permeability Assay Protocol (In Vitro)
Materials:
-
Caco-2 cells.
-
Cell culture medium and supplements.
-
Transwell® inserts (e.g., 24-well format).
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer.
-
Test compound and analytical standards.
-
LC-MS/MS or other suitable analytical instrument.
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) is typically required.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (A) side of the monolayer and fresh buffer to the basolateral (B) side for A-to-B transport studies.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.
Lucifer Yellow Assay Protocol (In Vitro)
Materials:
-
Lucifer yellow CH, lithium salt.
-
Cell monolayer (e.g., Caco-2) cultured on Transwell® inserts.
-
Transport buffer (e.g., HBSS).
-
Fluorescence plate reader.
Procedure:
-
Monolayer Preparation: Prepare and validate the integrity of the cell monolayer as described in the Caco-2 protocol.
-
Assay Procedure:
-
Wash the monolayers with pre-warmed buffer.
-
Add a solution of Lucifer yellow (e.g., 100 µM) to the apical side.
-
Add fresh buffer to the basolateral side.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Sample Analysis: Measure the fluorescence of the solution in the basolateral compartment using a fluorescence plate reader (excitation ~428 nm, emission ~536 nm).
-
Data Analysis: Calculate the amount of Lucifer yellow that has permeated the monolayer and express it as a percentage of the initial amount or calculate the Papp value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to intestinal permeability and the experimental workflow of the this compound assay.
Caption: Workflow of the this compound intestinal permeability assay.
Caption: this compound crossing a compromised intestinal barrier.
References
- 1. Caco-2 Method Validation | Bienta [bienta.net]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PSIII-4 Evaluating the variability of the dual sugar absorption test as a measure of intestinal permeability in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of Relmapirazin: A Guide for Laboratory Professionals
For researchers and scientists engaged in the pioneering work of drug development, the proper handling and disposal of investigational compounds like Relmapirazin is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, ensuring compliance with general best practices for pharmaceutical waste management.
This compound, also known as MB-102, is a fluorescent tracer agent currently under investigation for its use in measuring glomerular filtration rate.[1][2][3] As with any investigational drug, specific disposal protocols may not be readily available. Therefore, it is imperative to adhere to established guidelines for pharmaceutical waste, treating the compound with the appropriate level of caution.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) in the United States.[4][5] The primary goal of these regulations is to protect public health and the environment from the potential hazards of chemical and biological agents. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to contamination of water supplies and soil.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Detailed Disposal Procedures
Based on general safety data sheets for chemical compounds and pharmaceutical waste guidelines, the following step-by-step procedures should be followed for the disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Waste Segregation
Proper segregation of waste is crucial to ensure it is handled correctly by disposal facilities.
-
Unused or Expired this compound: Pure, unused, or expired this compound should be treated as chemical waste.
-
Contaminated Materials: Items such as gloves, bench paper, and empty vials that have come into contact with this compound should be considered contaminated waste.
-
Sharps: Needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
Containerization
The type of container used for disposal depends on the classification of the waste.
| Waste Type | Container Color | Description |
| Non-Hazardous Pharmaceutical Waste | Blue or White | For items lightly contaminated with this compound that are not classified as hazardous. |
| Hazardous Pharmaceutical Waste | Black | For any this compound waste that meets the criteria for hazardous waste as defined by the EPA. |
| Sharps Waste | Red | Puncture-proof containers specifically designed for sharps. |
Labeling and Storage
All waste containers must be clearly labeled with the contents. For this compound waste, the label should include:
-
The name of the compound ("this compound" or "MB-102")
-
The date of accumulation
-
The type of waste (e.g., "Contaminated Labware," "Unused Chemical")
Store waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.
Final Disposal
The final step in the disposal process is to hand over the waste to a licensed and reputable pharmaceutical waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with federal and state regulations. Most pharmaceutical waste is ultimately incinerated at a licensed facility.
Important Considerations:
-
Do Not Flush: Never dispose of this compound or any other pharmaceutical waste down the drain. This can lead to the contamination of waterways and have adverse effects on aquatic life.
-
Do Not Dispose in Regular Trash: Unless specifically instructed that the waste is non-hazardous and suitable for municipal landfill, do not dispose of this compound in the regular trash.
-
Consult Your Institution's EHS Department: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local policies and regulations.
By following these procedures, researchers and scientists can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Protocols for Relmapirazin
This guide provides crucial safety, handling, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts working with Relmapirazin. Adhering to these procedural guidelines is paramount for ensuring personal safety and proper environmental stewardship.
Personal Protective Equipment (PPE) and Safety Measures
To mitigate risks associated with handling this compound, the following personal protective equipment and safety measures, derived from the substance's Safety Data Sheet (SDS), are mandatory.[1]
| Category | Item/Procedure | Specifications and Instructions |
| Eye and Face Protection | Safety Goggles | Must be tightly fitting and feature side-shields. Conformance with EN 166 (EU) or NIOSH (US) standards is required.[1] |
| Skin Protection | Gloves | Chemical impermeable gloves are to be used. A pre-use inspection is mandatory. Gloves must meet the specifications of EU Directive 89/686/EEC and the EN 374 standard.[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing is required.[1] | |
| Respiratory Protection | Respirator | A full-face respirator should be utilized if exposure limits are surpassed, or if irritation or other symptoms manifest.[1] |
| Hygiene Practices | Hand Washing | Hands must be thoroughly washed and dried following any handling of the substance. |
| Engineering Controls | Ventilation | All handling must occur in a well-ventilated area to ensure adequate air exchange. |
| Emergency Preparedness | Clearly marked emergency exits and a designated risk-elimination area must be established. |
Operational and Disposal Plans
Handling and Storage
Handling: Direct contact with skin and eyes must be strictly avoided. The generation of dust and aerosols should be minimized. To prevent ignition from electrostatic discharge, only non-sparking tools should be used.
Storage: Containers of this compound must be kept tightly sealed and stored in a cool, dry, and well-ventilated location. Storage should be separate from foodstuff containers and any incompatible materials.
Accidental Release Protocol
In the event of a spill or leak, the following measures should be immediately implemented:
-
Personal Precautions: Full personal protective equipment, including chemical impermeable gloves, must be worn. Inhalation of vapors, mist, or gas is to be avoided. The area should be well-ventilated, and all potential sources of ignition must be removed. All personnel should be evacuated to safe areas.
-
Environmental Safeguards: If it can be done safely, prevent any further leakage or spillage. The substance must not be allowed to enter drains, and any discharge into the environment must be prevented.
-
Containment and Cleanup: The spilled material should be collected for disposal. It must be kept in suitable, closed containers. Spark-proof and explosion-proof equipment are required for this process.
First-Aid Procedures
| Exposure Route | First-Aid Instructions |
| Inhalation | The individual should be moved to fresh air immediately. If breathing is labored, oxygen should be administered. If breathing has ceased, provide artificial respiration and seek immediate medical attention. Mouth-to-mouth resuscitation should not be attempted if the substance was ingested or inhaled. |
| Skin Contact | Contaminated clothing must be removed at once. The affected skin area should be washed with soap and plenty of water, followed by a medical consultation. |
| Eye Contact | Eyes should be rinsed with pure water for a minimum of 15 minutes, after which a doctor should be consulted. |
| Ingestion | The mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center must be called immediately. |
This table is based on the Safety Data Sheet for this compound.
Disposal Guidelines
Any material collected after a spill must be disposed of promptly in compliance with all applicable laws and regulations. As this compound is not classified as a hazardous substance, its disposal should adhere to the guidelines for non-hazardous chemical waste.
-
Solid Waste: Should be collected in a suitable, sealed, and clearly labeled container for disposal.
-
Liquid Waste: Entry into drainage systems must be prevented.
-
Containers: Must be kept in appropriate, closed containers for disposal.
The following diagram provides a visual representation of the standard workflow for the safe handling and disposal of this compound within a laboratory environment.
Caption: Workflow for safe handling and disposal of this compound.
This document serves as a guide to essential safety practices. For the most comprehensive and current recommendations, always consult the specific Safety Data Sheet for this compound and ensure full compliance with all institutional and local regulatory requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
